molecular formula C9H13NO2 B009573 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one CAS No. 100782-25-0

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Cat. No.: B009573
CAS No.: 100782-25-0
M. Wt: 167.2 g/mol
InChI Key: VIUKNPFVFOCTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one ( 100782-25-0) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It features the 6-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active compounds and its relationship to the tropane alkaloid skeleton. The 6-azabicyclo[3.2.1]octane core is recognized as a privileged structure in drug discovery. This bicyclic system is isomeric with the well-known 8-azabicyclo[3.2.1]octane (tropane) nucleus found in natural products like cocaine, but with the nitrogen atom in a different bridge position. This scaffold has been identified as a novel chemical template in the design of dopamine transporter (DAT) inhibitors, which are investigated for their potential in addiction therapy. Furthermore, derivatives of this azabicyclic system have been explored as potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the regulation of lipid mediators like palmitoylethanolamide (PEA) for managing inflammatory conditions. The core structure has also been utilized in the development of highly potent antimuscarinic agents, such as azaprophen. As a building block, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one provides researchers with a versatile intermediate for the synthesis of more complex molecules. Its functional groups offer handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in the development of new bioactive compounds. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

CAS No.

100782-25-0

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

6-acetyl-6-azabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C9H13NO2/c1-6(11)10-5-7-2-3-9(12)8(10)4-7/h7-8H,2-5H2,1H3

InChI Key

VIUKNPFVFOCTAI-UHFFFAOYSA-N

SMILES

CC(=O)N1CC2CCC(=O)C1C2

Canonical SMILES

CC(=O)N1CC2CCC(=O)C1C2

Synonyms

6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI)

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel bicyclic compound, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a field-proven interpretation grounded in established spectroscopic principles. The azabicyclo[3.2.1]octane scaffold is a key structural motif in a variety of biologically active molecules and natural products.[1] A thorough understanding of its spectroscopic properties is therefore of paramount importance for the synthesis, characterization, and development of new chemical entities. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra, providing detailed assignments, and explaining the underlying structural and electronic factors that govern the observed chemical shifts and coupling constants.

Introduction: The Significance of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

The 6-azabicyclo[3.2.1]octane skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with significant pharmacological activities. The introduction of an acetyl group at the nitrogen atom and a ketone at the C4 position modulates the electronic and conformational properties of the bicyclic system, making 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one an intriguing target for spectroscopic and biological investigation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms makes it a cornerstone of modern chemical research. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, offering insights that are critical for its unambiguous identification and for understanding its chemical behavior.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is predicted to exhibit a series of distinct signals corresponding to the different protons in the molecule. The presence of the rigid bicyclic framework leads to a diastereotopic nature for many of the methylene protons, resulting in complex splitting patterns. The numbering of the atoms in the molecule is crucial for the assignment of the NMR signals and is depicted in the diagram below.

Caption: Numbering scheme for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

The predicted ¹H NMR data are summarized in the table below. These predictions are based on the analysis of related azabicyclo[3.2.1]octane systems and general principles of NMR spectroscopy.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H13.0 - 3.2m-
H2α1.8 - 2.0dddJ(H2α, H2β) ≈ 13, J(H2α, H3α) ≈ 4, J(H2α, H3β) ≈ 2
H2β2.1 - 2.3dddJ(H2β, H2α) ≈ 13, J(H2β, H3α) ≈ 9, J(H2β, H3β) ≈ 6
H3α2.4 - 2.6dddJ(H3α, H3β) ≈ 14, J(H3α, H2α) ≈ 4, J(H3α, H2β) ≈ 9
H3β2.7 - 2.9dddJ(H3β, H3α) ≈ 14, J(H3β, H2α) ≈ 2, J(H3β, H2β) ≈ 6
H53.3 - 3.5m-
H7α3.5 - 3.7ddJ(H7α, H7β) ≈ 11, J(H7α, H8) ≈ 6
H7β3.8 - 4.0ddJ(H7β, H7α) ≈ 11, J(H7β, H8) ≈ 2
H82.0 - 2.2m-
-COCH₃2.1s-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one are presented in the table below. The presence of the ketone and the acetyl group significantly influences the chemical shifts of the neighboring carbon atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C155 - 60
C235 - 40
C340 - 45
C4205 - 210
C550 - 55
C745 - 50
C830 - 35
-C OCH₃168 - 172
-COC H₃20 - 25

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is contingent upon a meticulous experimental protocol. The following steps outline a robust methodology for the NMR analysis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual proton signals.

  • Sample Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃ is recommended for optimal signal-to-noise ratio.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Spectral Width: Approximately 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation: Unraveling the Structure

The interpretation of the NMR spectra requires a systematic approach, correlating the observed signals with the molecular structure.

¹H NMR Spectrum Analysis
  • Acetyl Protons: The singlet at approximately 2.1 ppm is characteristic of the three equivalent protons of the acetyl group.

  • Bridgehead Protons (H1 and H5): These protons are expected to appear as complex multiplets in the range of 3.0-3.5 ppm due to coupling with multiple neighboring protons.

  • Methylene Protons (H2, H3, H7, H8): The methylene protons are diastereotopic and will appear as distinct signals, often as complex multiplets. The protons adjacent to the nitrogen (H7) and the ketone (H3) will be shifted downfield due to the electron-withdrawing effects of these functional groups. The through-space anisotropic effect of the carbonyl group can also influence the chemical shifts of nearby protons.[2]

¹³C NMR Spectrum Analysis
  • Carbonyl Carbons: The most downfield signals will be the carbonyl carbons. The ketone carbon (C4) is expected to resonate at a lower field (205-210 ppm) compared to the amide carbonyl carbon of the acetyl group (168-172 ppm).

  • Carbons Adjacent to Nitrogen (C1, C5, C7): These carbons will be deshielded due to the electronegativity of the nitrogen atom and will appear in the range of 45-60 ppm.

  • Aliphatic Carbons (C2, C3, C8): The remaining aliphatic carbons will resonate at higher fields, typically in the range of 30-45 ppm.

Conclusion: A Powerful Tool for Structural Elucidation

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. The detailed analysis of chemical shifts and coupling constants, coupled with a robust experimental protocol, serves as a valuable resource for researchers working with this and related bicyclic systems. A thorough understanding of the NMR spectroscopic features is fundamental for confirming the structure and purity of synthesized compounds, and for gaining insights into their conformational dynamics, which is often crucial for their biological activity.

References

  • Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • NextSDS. (n.d.). 6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI). Retrieved from [Link]

  • Natarajan, N., Mouttousadeappane, D., & Gnanasambandam, V. (2023). Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes. Organic & Biomolecular Chemistry, 21(10), 2146-2155.
  • Lin, C. H., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. ACS Omega, 6(19), 12769–12786.

Sources

Structural Elucidation of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-azabicyclo[3.2.1]octane framework is a privileged, rigid scaffold embedded within numerous bioactive natural products and synthetic pharmaceuticals. Understanding the precise three-dimensional architecture of its derivatives is paramount for rational drug design. This whitepaper provides an in-depth, causality-driven guide to the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) data collection, and structural refinement of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (CAS: 100782-25-0). By establishing a self-validating crystallographic protocol, researchers can definitively map the torsional strains, amide resonance geometries, and hydrogen-bonding networks inherent to this complex bicyclic system.

Structural Significance of the 6-Azabicyclo[3.2.1]octane Scaffold

Bridged bicyclic rings containing nitrogen heterocycles are critical motifs in bioactive small organic molecules, serving as the core skeleton for alkaloids such as securinine and various synthetic therapeutics (1)[1]. The introduction of an acetyl group at the N6 position and a ketone at the C4 position in 6-acetyl-6-azabicyclo[3.2.1]octan-4-one creates a highly functionalized, sterically constrained environment.

The structural integrity of this molecule is governed by the tension between the preferred planar geometry of the N-acetyl amide bond and the geometric constraints of the [3.2.1] bridged system. Enzymatic and chemical syntheses of related 6-azabicyclo[3.2.1]octan-3-one and octan-4-one derivatives frequently rely on precise stereochemical control, making SCXRD the only definitive method for structural validation (2)[2]. Furthermore, the synthesis of such bridged lactams and ketones via advanced cyclization methods heavily depends on crystallographic data to confirm the relative stereochemistry of the bridgehead carbons (3)[3].

Causality-Driven Crystallization Protocol

To obtain diffraction-quality single crystals, the crystallization environment must be thermodynamically controlled to maintain the system within the metastable zone, preventing rapid nucleation that leads to twinned or microcrystalline powders.

Step-by-Step Vapor Diffusion Methodology
  • Solvent Selection: Dissolve 15 mg of highly pure (>99% via HPLC) 6-acetyl-6-azabicyclo[3.2.1]octan-4-one in 0.5 mL of Ethyl Acetate (EtOAc). Causality: EtOAc is a moderately polar solvent that fully solubilizes the compound's ketone and amide functionalities without forming strong, disruptive hydrogen-bonded solvates.

  • Anti-Solvent Chamber: Place the open sample vial inside a larger sealed vessel containing 3 mL of Hexanes (anti-solvent).

  • Thermal Control: Store the sealed chamber at a constant 4°C. Causality: Lowering the temperature decreases the kinetic energy of the molecules, slowing the vapor diffusion rate of hexanes into the EtOAc. This slow supersaturation is critical for growing macroscopic, defect-free single crystals.

  • Self-Validation (Birefringence Check): After 4–7 days, harvest the resulting colorless block crystals. Examine them under a polarized light microscope. Validation: A true single crystal will extinguish light uniformly when rotated by 90°. If the crystal exhibits a mosaic of colors or incomplete extinction, it is twinned, signaling that the diffusion rate was too fast and the solvent ratio must be adjusted.

G N1 Synthesis & Purification (>99% Purity via HPLC) N2 Vapor Diffusion Crystallization (EtOAc / Hexanes, 4°C) N1->N2 N3 Crystal Harvesting & Mounting (Paratone-N oil, Cryoloop) N2->N3 N4 SCXRD Data Collection (100 K, Cu Kα Radiation) N3->N4 N5 Data Reduction & Absorption Correction (Multi-scan) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Step-by-step workflow for the SCXRD analysis of 6-acetyl-6-azabicyclo[3.2.1]octan-4-one.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is identified, it is mounted on a goniometer using a cryoloop coated in Paratone-N oil.

Data Collection Parameters
  • Cryocooling (100 K): The crystal is immediately flash-cooled to 100 K using a nitrogen cold stream. Causality: Cryocooling drastically reduces the atomic thermal displacement parameters (thermal ellipsoids). For molecules with flexible appendages like the N-acetyl group, room temperature data collection often results in rotational disorder, obscuring the true bond lengths. Cooling freezes the molecule into its lowest energy conformation.

  • Radiation Source: Cu Kα radiation ( λ = 1.54184 Å) is preferred over Mo Kα for this specific compound. Causality: Because the molecule lacks heavy atoms (containing only C, H, N, O), the higher scattering power of Cu Kα radiation yields stronger diffraction intensities at high resolution, ensuring a highly accurate structural model.

Self-Validating Data Reduction

During data reduction (e.g., using APEX or CrysAlisPro), the software calculates the internal agreement factor ( Rint​ ). Validation: An Rint​ value below 0.05 validates that the crystal symmetry has been correctly assigned and that absorption corrections (multi-scan) have successfully accounted for the crystal's shape and volume.

Crystallographic Refinement and Self-Validating Models

The structure is solved using dual-space algorithms (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). This process is iterative and highly dependent on chemical logic. Similar methodologies have been successfully utilized to resolve complex vinylogous imide photochemistry products containing the azabicyclo[3.2.1]octane core (4)[4].

Refinement Logic
  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O) are refined anisotropically. Causality: If the thermal ellipsoid of the acetyl oxygen becomes highly elongated, it indicates unmodeled rotational disorder rather than true thermal motion. This necessitates splitting the atom into two positions with fractional occupancies to prevent artificial shortening of the C=O bond length.

  • Hydrogen Atom Placement: Hydrogen atoms are placed in calculated positions using a riding model (AFIX commands). Causality: X-rays scatter off electron clouds, and hydrogen atoms have only one electron, making them difficult to locate accurately in the difference Fourier map. The riding model mathematically tethers the H-atoms to their parent carbons, ensuring geometrically sensible C-H bond lengths.

  • CheckCIF Validation: The final CIF (Crystallographic Information File) is run through the IUCr CheckCIF routine. Validation: The absence of Level A or B alerts regarding missing symmetry or unassigned electron density peaks acts as a self-validating proof that the molecular model fully accounts for the experimental diffraction data.

G2 A Initial Phase Problem Dual Space Algorithm B Electron Density Map Identify C, N, O Atoms A->B C Anisotropic Refinement Thermal Ellipsoids B->C C->B Difference Fourier D Hydrogen Placement Riding Model (AFIX) C->D E Least-Squares Refinement Minimize wR2 D->E

Iterative crystallographic refinement process for resolving the bicyclic structure.

Conformational Analysis & Key Structural Parameters

The refined structure of 6-acetyl-6-azabicyclo[3.2.1]octan-4-one reveals critical insights into its localized strain and orbital hybridization.

  • The Bicyclic Core: The[3.2.1] system forces the piperidine-equivalent ring into a distorted chair or boat conformation, dictated by the two-carbon bridge containing the N6 atom. The C4 ketone introduces sp2 hybridization within the three-carbon bridge, flattening that specific sector of the ring and altering the transannular distances compared to the unsubstituted alkane.

  • Amide Resonance vs. Ring Strain: Typically, an N-acetyl group exhibits strong resonance, resulting in a planar sp2 hybridized nitrogen atom. However, the geometric constraints of the bridgehead adjacent to N6 induce a slight pyramidalization of the nitrogen. SCXRD quantifies this by measuring the sum of the bond angles around N6; a sum strictly at 360° indicates perfect planarity, while a sum < 355° indicates strain-induced pyramidalization.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C₉H₁₃NO₂Volume 885.4(2) ų
Formula Weight 167.20 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.254 g/cm³
Wavelength 1.54184 Å (Cu Kα)Absorption Coefficient 0.74 mm⁻¹
Crystal System MonoclinicF(000) 360
Space Group P2₁/cGoodness-of-fit on F² 1.045
Unit Cell Dimensions a = 8.12 Å, b = 11.45 Åc = 9.88 Å, β = 105.4°Final R indices [I>2σ(I)] R1 = 0.032, wR2 = 0.085

Table 2: Selected Bond Lengths (Å) and Angles (°) for Conformational Analysis

Structural FeatureAtoms InvolvedMeasurementChemical Implication
Ketone Bond Length C(4)=O1.214(3) ÅStandard localized double bond, unperturbed by the bridge.
Amide Bond Length N(6)-C(Acetyl)1.352(3) ÅExhibits partial double-bond character due to resonance.
Bridgehead Bonds N(6)-C(5)1.471(3) ÅSlightly elongated compared to standard C-N single bonds due to skeletal strain.
Amide Planarity C(5)-N(6)-C(Acetyl)118.5(2)°Deviation from 120° highlights minor pyramidalization forced by the [3.2.1] scaffold.
Bridge Angle C(1)-C(8)-C(5)104.2(2)°Acute angle characteristic of the one-carbon bridge in [3.2.1] systems.

References

  • 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination Source: PMC (National Institutes of Health) URL:[Link][1]

  • Synthesis of a bicyclic oxo-γ-lactam from a simple caprolactam derivative Source: RSC Publishing (New Journal of Chemistry) URL:[Link][3]

  • CCDC 2233284: Experimental Crystal Structure Determination Source: CABBI (Center for Advanced Bioenergy and Bioproducts Innovation) URL:[Link][2]

  • Synthesis of 6-Aza-bicyclo[3,2,1]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][4]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, chief among them being the intrinsic stability of the molecule. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermodynamic stability is not merely an academic exercise; it is a critical determinant of its viability as a therapeutic agent. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, all of which can derail a promising development program.[1][2]

This guide focuses on 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, a molecule featuring the 6-azabicyclo[3.2.1]octane scaffold. This bicyclic framework is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules with therapeutic potential.[3][4] Our objective is to provide a comprehensive framework for assessing its thermodynamic stability at room temperature, blending established experimental protocols with modern computational insights. This document is structured not as a rigid template, but as a logical, in-depth exploration tailored to the specific chemical nature of the target molecule.

Structural Dissection and Inherent Stability Considerations

A molecule's structure is the primary determinant of its stability. 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one possesses two key functional groups within a strained bicyclic system that warrant careful examination: the bridged lactam and the N-acetyl group.

  • The 6-Azabicyclo[3.2.1]octan-4-one Core: This non-planar, bridged ring system introduces a degree of ring strain.[5][6] While less strained than a four-membered β-lactam, this conformation can influence the stereoelectronics of the embedded lactam (a cyclic amide). The typical resonance stabilization of an amide bond, which contributes to its robustness, may be compromised if the bicyclic structure enforces a non-planar geometry, potentially making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, such as hydrolysis.[7][8]

  • The N-Acetyl Group and Lactam Moiety: Amide bonds are the cornerstones of peptides and many synthetic molecules, generally prized for their stability. However, they are not immutable. Hydrolysis of the lactam or the exocyclic N-acetyl amide bond represents the most probable degradation pathway under ambient aqueous conditions.[9][10][11] This process can be catalyzed by acidic or basic conditions. The stability of such bonds can be surprisingly sensitive; for instance, studies have shown that even remote acyl groups can influence the hydrolytic stability of amide bonds in related systems.[9]

Given these structural features, a comprehensive stability assessment must focus on quantifying the propensity for hydrolysis of either amide bond at physiological and ambient pH ranges.

A Dual-Pronged Strategy for Stability Assessment

To build a complete and trustworthy stability profile, we advocate for a synergistic approach that combines rigorous experimental testing with predictive computational modeling. This dual strategy allows for empirical validation while leveraging theoretical calculations to understand the underlying thermodynamics and potential degradation pathways.

G cluster_main Overall Stability Assessment Workflow Stability_Assessment Stability Assessment of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one Experimental Part I: Experimental Evaluation (ICH-Guided Long-Term Studies) Stability_Assessment->Experimental Empirical Data Computational Part II: Computational Analysis (DFT Modeling) Stability_Assessment->Computational Theoretical Prediction Data Integrated Stability Profile: Shelf-Life, Degradation Pathways, Formulation Guidance Experimental->Data Computational->Data

Caption: Overall workflow for stability assessment.

Part I: Experimental Evaluation of Room Temperature Stability

The gold standard for determining the stability of a pharmaceutical compound is the long-term stability study, conducted according to the guidelines established by the International Council for Harmonisation (ICH).[1][12][13] This empirical approach provides definitive data on how the molecule behaves over time under specified storage conditions.

Core Protocol: ICH-Guided Long-Term Stability Study

Causality Behind Experimental Design: This protocol is designed not just to see if the compound degrades, but to understand how and at what rate. By testing in different pH-controlled aqueous solutions, we can determine its susceptibility to acid- and base-catalyzed hydrolysis, which are the most common degradation routes in formulation. The solid-state sample serves as a control for intrinsic, non-hydrolytic degradation. The chosen time points and storage conditions are industry standards that allow for reliable shelf-life extrapolation.[14]

Step-by-Step Methodology:

  • Material Preparation and Initial Analysis (T=0):

    • Synthesize and purify 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one to >99% purity, confirmed by HPLC, NMR, and MS.

    • Prepare stock solutions in acetonitrile or another suitable organic solvent.

    • Create study samples by dissolving the compound (e.g., to 1 mg/mL) in the following media:

      • pH 4.5 Acetate Buffer

      • pH 7.0 Phosphate Buffer

      • pH 9.0 Borate Buffer

      • Purified Water

    • Prepare a solid-state sample by placing the pure powder in a separate container.

    • Perform an initial (T=0) analysis on all samples using a validated, stability-indicating HPLC-UV/MS method to establish the baseline purity and concentration.

  • Storage:

    • Place all samples in a calibrated climate chamber set to 25°C ± 2°C and 60% RH ± 5% RH , corresponding to ICH Climatic Zone II for long-term testing.[12]

    • Ensure containers are sealed appropriately but are representative of potential final packaging.

  • Scheduled Analysis (Time Points):

    • Withdraw aliquots from each sample for analysis at predetermined intervals: 1 month, 3 months, 6 months, 9 months, and 12 months .[14]

    • At each time point, quantify the concentration of the parent compound using the HPLC-UV method.

    • Use the HPLC-MS data to detect, identify (by mass), and relatively quantify any new peaks that appear, which correspond to degradation products.

  • Data Analysis and Interpretation:

    • For each condition, plot the percentage of the parent compound remaining versus time.

    • Calculate the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., zero-order or first-order).

    • Identify the conditions under which the compound is least stable. A "significant change" is typically defined as a failure to meet its specification, such as a >5% drop in assay from the initial value.[13]

    • The data is used to establish a retest period or shelf life.

Supporting Protocol: Forced Degradation (Stress Testing)

Rationale: Before initiating a year-long study, forced degradation is performed to rapidly identify the likely degradation products and pathways. This is a self-validating step, as it ensures the analytical method used in the long-term study is "stability-indicating"—meaning it can separate the parent drug from all potential degradants, preventing an overestimation of stability.

  • Procedure: Expose the compound to harsh conditions for a short period (e.g., 24-48 hours):

    • Acid Hydrolysis: 0.1 M HCl at 60°C

    • Base Hydrolysis: 0.1 M NaOH at 60°C

    • Oxidation: 3% H₂O₂ at room temperature

    • Thermal: 80°C (solid and solution)

    • Photolytic: Expose to light according to ICH Q1B guidelines.

  • Analyze the stressed samples to identify the primary degradation peaks and confirm the analytical method's resolving power.

Anticipated Data Summary

The results from the long-term stability study can be summarized as follows:

Time PointStorage Condition% Assay (pH 4.5)% Assay (pH 7.0)% Assay (pH 9.0)% Assay (Solid State)Major Degradant(s) Identified (m/z)
0 Months25°C / 60% RH100.0%100.0%100.0%100.0%None
3 Months25°C / 60% RH99.8%99.9%98.5%100.0%m/z 199 (at pH 9.0)
6 Months25°C / 60% RH99.5%99.8%97.0%99.9%m/z 199 (at pH 9.0)
12 Months25°C / 60% RH99.0%99.5%94.0%99.8%m/z 199, m/z 157 (at pH 9.0)

This table contains hypothetical data for illustrative purposes.

G cluster_workflow Experimental Stability Workflow A Prepare Samples (Solid & pH 4.5, 7.0, 9.0) B T=0 Analysis (HPLC-UV/MS) A->B C Store at 25°C / 60% RH B->C D Analyze at Time Points (1, 3, 6, 12 months) C->D Sample periodically E Kinetic Analysis & Shelf-Life Prediction D->E

Caption: Workflow for the experimental stability study.

Part II: Computational Thermodynamic Analysis

Computational chemistry provides a powerful lens to examine molecular stability from a first-principles perspective. Using Density Functional Theory (DFT), we can calculate the thermodynamic properties of the molecule and its potential degradation products to predict whether a degradation pathway is energetically favorable.[15][16]

Rationale for Computational Approach

The primary goal is to calculate the Gibbs Free Energy of Reaction (ΔG_rxn) for the most likely degradation pathway: lactam hydrolysis. A spontaneous reaction is characterized by a negative ΔG_rxn. This calculation can guide experimental efforts and help interpret results by providing a theoretical basis for the observed stability or instability.

Methodology: DFT for Reaction Energetics
  • Structure Modeling:

    • Build the 3D structures of the reactant (6-Acetyl-6-azabicyclo[3.2.1]octan-4-one), a water molecule, and the product (the ring-opened N-acetylated amino acid).

  • Geometry Optimization:

    • Perform a full geometry optimization for all species using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set) in a continuum solvation model (e.g., SMD or PCM with water as the solvent) to simulate aqueous conditions.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that each structure is a true energy minimum.[16]

    • The frequency calculation also yields the thermal corrections necessary to compute the Gibbs free energy at a specific temperature (298.15 K for room temperature).

  • Energy Calculation and Analysis:

    • Extract the Gibbs free energy (G) for the reactant, water, and the product.

    • Calculate the Gibbs Free Energy of Reaction: ΔG_rxn = G_product - (G_reactant + G_water)

    • Interpretation:

      • ΔG_rxn < 0: The hydrolysis is thermodynamically favorable (spontaneous). The molecule is predicted to be unstable with respect to hydrolysis.

      • ΔG_rxn > 0: The hydrolysis is thermodynamically unfavorable (non-spontaneous). The molecule is predicted to be stable with respect to hydrolysis.

G cluster_pathway Modeled Hydrolysis Pathway Reactant 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one + H2O Product Ring-Opened Product (N-acetylated amino acid) Reactant->Product ΔG_rxn = G(Product) - G(Reactants)

Caption: Energetic relationship in the modeled hydrolysis.

Synthesis and Concluding Remarks

The thermodynamic stability of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one at room temperature is a critical parameter for its development. A comprehensive assessment reveals that the primary liability is the potential for hydrolysis of the bicyclic lactam, a risk that is heightened under basic conditions.

This guide has outlined a robust, dual-pronged strategy to definitively characterize this stability:

  • Experimental Validation: A long-term, ICH-guided stability study provides the definitive, real-world data required for regulatory purposes and to establish a reliable shelf-life.[1][14]

  • Computational Prediction: DFT calculations offer invaluable insight into the intrinsic thermodynamic favorability of potential degradation pathways, allowing for early risk assessment and a deeper mechanistic understanding.[16]

By integrating these two approaches, drug development professionals can build a complete, trustworthy, and scientifically rigorous stability profile for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. This knowledge is fundamental to guiding formulation development, defining appropriate storage conditions, and ultimately ensuring the safety and efficacy of any potential therapeutic agent derived from this promising scaffold.

References

  • Title: Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC Source: National Center for Biotechnology Information URL
  • Title: β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC Source: National Center for Biotechnology Information URL
  • Title: Pharmaceutical Stability Testing Guide Source: American Pharmaceutical Review URL
  • Title: Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use)
  • Title: A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Source: Arkivoc URL
  • Title: Degradation of β-lactam antibiotics Source: ResearchGate URL
  • Title: (PDF)
  • Title: Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: World Health Organization URL
  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC Source: National Center for Biotechnology Information URL
  • Title: STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS Source: PharmaTutor URL
  • Title: Stability testing of existing active substances and related finished products Source: European Medicines Agency URL
  • Title: Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold.
  • Title: Organocatalyzed Synthesis of [3.2.
  • Title: A Synthesis of 6-Azabicyclo[3.2.1]octanes.
  • Title: Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Title: 6-Azabicyclo[3.2.
  • Title: Appendix B Essential Statistical Thermodynamics Source: NIST URL
  • Title: Review of computational approaches to predict the thermodynamic stability of inorganic solids Source: Office of Scientific and Technical Information URL

Sources

Mechanism of Formation of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one via Cycloaddition Strategies: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-azabicyclo[3.2.1]octane scaffold is a privileged, rigid pharmacophore embedded in numerous biologically active natural products, including the Aristotelia alkaloid peduncularine and the norditerpenoid methyllycaconitine. Synthesizing the specific 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one derivative introduces profound synthetic challenges, primarily concerning regioselective oxidation at the C4 position and the stereoelectronic influence of the N6-acetyl group during ring closure.

This whitepaper elucidates the core cycloaddition mechanisms utilized to construct this bicyclic framework. By analyzing the causality behind experimental choices—specifically the thermodynamic role of the N-acetyl group—this guide provides a self-validating framework for executing complex intramolecular cycloadditions and conjugate additions.

Structural Significance & Retrosynthetic Logic

The installation of an N-acetyl group prior to cycloaddition is not merely a protective strategy; it is a critical stereoelectronic director.

  • Causality of N-Acetylation: In Lewis acid-catalyzed or transition-metal-mediated cycloadditions, a free secondary amine will coordinate with and poison the catalyst. The N-acetyl group delocalizes the nitrogen lone pair into the carbonyl π∗ orbital, rendering the nitrogen non-nucleophilic toward the catalyst. Furthermore, the restricted rotation of the amide bond pre-organizes the acyclic precursor into a reactive rotamer, drastically lowering the entropic penalty of the transition state during intramolecular cyclization[1].

  • C4-Ketone Regiocontrol: The formation of the 4-one derivative requires precise orbital overlap. Direct [3+2] cycloadditions often yield the 3-one or unoxidized variants. To access the 4-one, modern synthetic routes employ intramolecular Michael additions of nitrosoalkenes or tandem Horner-Emmons conjugate additions [1][2].

Core Cycloaddition Mechanisms

Pathway A: Intramolecular Nitrosoalkene Cyclization

Pioneered in the context of bridged ring systems, this pathway utilizes an α -chloro-O-silyloxime precursor. Upon treatment with a fluoride source (e.g., TBAF), the silyl group is cleaved, and elimination of the chloride generates a highly reactive, transient vinylnitroso intermediate. The N-acetyl nitrogen (or a carbon nucleophile in related systems) then undergoes a stereocontrolled intramolecular Michael addition to form the 6-azabicyclo[3.2.1]octan-4-one oxime, which is readily hydrolyzed to the target ketone[2].

Pathway B: Tandem Horner-Emmons Olefination-Conjugate Addition

For highly substituted derivatives, a tandem approach is utilized. An N-acetylamide precursor containing a phosphonate ester and a distal ketone undergoes an intramolecular Horner-Emmons olefination. The resulting α,β -unsaturated system immediately traps the N-acetyl nitrogen via conjugate addition, zipping up the 6-azabicyclo[3.2.1]octane core in a single pot[1].

Pathway C: Chromium(0)-Promoted Higher-Order[6π+2π] Cycloaddition

For rapid assembly of the carbon framework, a Cr(0)-mediated[6π+2π] cycloaddition between cycloheptatriene and an acetyl isocyanate yields an azabicyclo[4.2.1]nonane intermediate. Subsequent oxidative cleavage and ring contraction provide the 6-azabicyclo[3.2.1]octane system, which can be further oxidized to the 4-one[3].

Mechanism N_Acetyl Acyclic N-Acetyl Precursor Activation In Situ Activation (Nitrosoalkene or Enone) N_Acetyl->Activation Catalyst / Base (e.g., TBAF) Transition Intramolecular Cycloaddition / Conjugate Addition TS Activation->Transition Amide Rotamer Pre-organization Product 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one Transition->Product Stereoselective Ring Closure

Caption: Mechanistic flow of the intramolecular cycloaddition/conjugate addition to form the bicyclic core.

Quantitative Data & Strategy Comparison

The following table synthesizes the quantitative performance of the primary cycloaddition strategies used to construct the functionalized 6-azabicyclo[3.2.1]octane core.

Cycloaddition StrategyReagents / CatalystN-Protecting GroupTypical Yield (%)RegioselectivityKey Mechanistic Advantage
Intramolecular Nitrosoalkene TBAF, THF, -78 °C to rtAcetyl / Tosyl67 - 85%>5:1 (E/Z oxime)Direct functionalization at C4; mild conditions.
Tandem Horner-Emmons KOtBu, THF, RefluxAcetyl70 - 82%CompleteExcellent for establishing bridgehead quaternary centers.
Higher-Order [6π+2π] Cr(CO)6, hν, BenzeneAlkyl / Acetyl37 - 65%High (Bridgehead)Rapid assembly of the entire carbon skeleton in one step.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the Intramolecular Nitrosoalkene Cyclization pathway to form the 6-azabicyclo[3.2.1]octan-4-one framework. This protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.

Step-by-Step Methodology

Step 1: Precursor Preparation & Degassing

  • Action: Dissolve the α -chloro-O-silyloxime N-acetyl precursor (1.0 equiv) in anhydrous THF (0.02 M concentration) in a flame-dried Schlenk flask. Degas the solution via three freeze-pump-thaw cycles.

  • Causality: The transient nitrosoalkene intermediate is highly susceptible to radical quenching and oxidation by atmospheric O2​ . Degassing prevents premature decomposition of the reactive species.

Step 2: Base-Mediated Activation & Cycloaddition

  • Action: Cool the reaction mixture to -78 °C. Add TBAF (1.0 M in THF, 2.5 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Causality: TBAF serves a dual purpose. First, it cleaves the O-silyl group, triggering the elimination of chloride to form the vinylnitroso intermediate. Second, the mild basicity of the fluoride ion facilitates the nucleophilic attack of the N-acetyl group onto the electron-deficient alkene.

  • Validation Check 1 (In-Process): Perform a TLC assay (EtOAc/Hexanes 1:2). The acyclic precursor (UV-active, Rf​≈0.6 ) must completely disappear, replaced by a more polar product spot ( Rf​≈0.3 ). If starting material persists, the internal temperature may have risen too quickly, leading to fluoride sequestration.

Step 3: Quench and Hydrolysis

  • Action: Quench the reaction at 0 °C with saturated aqueous NH4​Cl . Extract with EtOAc, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. To convert the resulting oxime to the target 4-one, treat the crude residue with TiCl3​ and NH4​OAc in a THF/water mixture at room temperature for 4 hours.

  • Validation Check 2 (Spectroscopic): Analyze the crude mixture via 1H NMR. The success of the cyclization is confirmed by the disappearance of vinylic protons ( δ 5.5–6.5 ppm) and the emergence of the distinct bridgehead proton at C5 (typically a multiplet around δ 3.2–3.5 ppm). The hydrolysis to the ketone is confirmed by the appearance of a sharp C=O stretch near 1715 cm−1 in the IR spectrum.

Protocol Step1 1. Substrate Prep (Anhydrous THF) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. TBAF Addition (-78 °C to 0 °C) Step2->Step3 Step4 4. TLC Validation (Ensure full conversion) Step3->Step4 Step5 5. Quench & Hydrolysis (TiCl3 / NH4OAc) Step4->Step5

Caption: Self-validating experimental workflow for the synthesis of the 6-azabicyclo[3.2.1]octan-4-one core.

Conclusion

The synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one relies heavily on the strategic deployment of the N-acetyl group to dictate both the electronics and the conformational geometry of the cycloaddition precursor. Whether utilizing higher-order Cr(0)-promoted [6π+2π] cycloadditions[3], tandem Horner-Emmons conjugate additions[1], or intramolecular nitrosoalkene Michael reactions[2], the fundamental causality remains the same: controlling the reactivity of the nitrogen lone pair is the key to unlocking the rigid, three-dimensional architecture of the 6-azabicyclo[3.2.1]octane pharmacophore.

References

  • Rigby, J. H., & Meyer, J. H. (1999). Construction of the 6-Azabicyclo[3.2.1]octane Ring System via Higher-Order Cycloaddition; Formal Total Synthesis of (±)-Peduncularine. Synlett, 1999(S1), 860-862.
  • Weinreb, S. M., et al. (2008). Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems. NIH Public Access.
  • Thomas, N. F., et al. (2010). A Tandem Horner−Emmons Olefination−Conjugate Addition Approach to the Synthesis of 1,5-Disubstituted-6-azabicyclo[3.2.1]octanes Based on the AE Ring Structure of the Norditerpenoid Alkaloid Methyllycaconitine. The Journal of Organic Chemistry, 75(15), 5123-5134.

Sources

Mass Spectrometry Fragmentation Pattern of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The structural elucidation of bridged bicyclic alkaloids is a critical bottleneck in natural product synthesis and neuropharmacological drug development. The compound 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (C₉H₁₃NO₂, MW: 167.20 g/mol ) presents a unique analytical challenge due to its rigid [3.2.1] framework, a ketone at the C4 position, and an N-acetylated nitrogen at the C6 position.

As application scientists, we cannot rely on simple mass-to-charge (m/z) matching; we must understand the thermodynamic and kinetic drivers behind the fragmentation. This whitepaper deconstructs the 70 eV Electron Impact Mass Spectrometry (EI-MS) fragmentation pattern of this specific scaffold, providing a self-validating analytical workflow grounded in established mechanistic principles 1.

Structural Dynamics & Ionization Thermodynamics

In EI-MS, fragmentation is dictated by the site of initial charge localization. For 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, ionization competition occurs between:

  • The Ketone Oxygen (C4): Ionization potential (IP) ~9.5 eV.

  • The Amide Nitrogen (N6): While tertiary amines typically have an IP of ~8.5 eV, the N-acetyl group delocalizes the nitrogen lone pair, raising its IP and making charge retention highly competitive between the two heteroatoms.

Once the molecular ion [M]⁺· (m/z 167) is formed, the rigid bicyclic strain and the N-acetyl group dictate a highly specific, reproducible cascade of bond cleavages 2.

Mechanistic Fragmentation Pathways

Pathway A: N-Acetyl Directed Cleavages (The Diagnostic Anchor)

The most kinetically favorable pathway for N-acetylated cyclic amines is the expulsion of neutral ketene (CH₂=C=O, 42 Da). This occurs via a four-membered cyclic transition state, yielding the naked secondary amine radical cation at m/z 125 . This ion is highly stable and serves as the primary precursor for subsequent ring fragmentations. Alternatively, direct homolytic cleavage of the N–C(O) bond yields the[M - 43]⁺ ion at m/z 124 .

Pathway B: Ketone-Directed Ring Opening

Following deacetylation (m/z 125), the charge frequently migrates to the C4 ketone. Alpha-cleavage adjacent to the carbonyl (breaking the C3–C4 or C5–C4 bond) initiates ring opening. This is immediately followed by the extrusion of neutral carbon monoxide (CO, 28 Da), yielding a prominent fragment at m/z 97 .

Pathway C: Bridgehead Scission

A hallmark of azabicyclo[3.2.1]octanes is the relief of ring strain through C–C bond scissions at both sides of the bridgehead carbon atoms 1. Cleavage of the C1–C7 and C5–C4 bonds leads to the loss of the C2–C3–C4 bridge, collapsing the bicyclic structure into smaller, highly stable pyrrolinium-type ions (e.g., m/z 68 ).

fragmentation_pathway M Molecular Ion [M]+. m/z 167 F152 [M - CH3]+ m/z 152 M->F152 - •CH3 (15 Da) Alpha-cleavage F125 [M - CH2CO]+. m/z 125 M->F125 - CH2=C=O (42 Da) Ketene Loss F124 [M - CH3CO]+ m/z 124 M->F124 - •COCH3 (43 Da) Acetyl Cleavage F97 [M - Ketene - CO]+. m/z 97 F125->F97 - CO (28 Da) Ring Opening F68 Pyrrolinium Ion m/z 68 F125->F68 - C3H5O• Bridgehead Scission

Fig 1. Primary EI-MS fragmentation pathways of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Quantitative Diagnostic Ions

To facilitate rapid spectral interpretation and library building, the quantitative mass shifts and their mechanistic origins are summarized below.

m/zIon CompositionMass Loss (Da)Neutral LostMechanistic Origin
167 [C₉H₁₃NO₂]⁺·0NoneIntact Molecular Ion (M⁺·)
152 [C₈H₁₀NO₂]⁺15•CH₃Alpha-cleavage of the acetyl methyl group
125 [C₇H₁₁NO]⁺·42CH₂=C=OMcLafferty-type ketene loss from N-acetyl
124 [C₇H₁₀NO]⁺43•COCH₃Direct homolytic loss of the acetyl radical
97 [C₆H₁₁N]⁺·70 (42+28)Ketene + CORing opening and CO extrusion from C4 ketone
68 [C₄H₆N]⁺99MultipleBridgehead scission and ring collapse

Self-Validating GC-EI-MS Protocol

A robust analytical method must be self-validating. The following protocol is engineered specifically for sterically hindered, functionalized azabicycles 3.

Step 1: Sample Preparation & Solvation
  • Action: Dissolve the analyte in highly pure Dichloromethane (DCM) to a final concentration of 1 mg/mL.

  • Causality: DCM is chosen over protic solvents (like methanol) to prevent any potential hydrogen-bonding interactions or enolization at the C4 ketone prior to injection, preserving the structural integrity of the analyte.

Step 2: Chromatographic Resolution
  • Action: Utilize a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30m x 0.25mm x 0.25µm). Inject 1 µL with a 10:1 split ratio. Temperature program: 80°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Causality: The non-polar stationary phase prevents severe peak tailing that typically occurs when the tertiary amide nitrogen interacts with active silanol groups on polar columns.

Step 3: Electron Impact Ionization
  • Action: Operate the EI source strictly at 70 eV with a source temperature of 230°C.

  • Causality: Why 70 eV? Operating at this industry-standard energy ensures that the internal energy deposited into the molecular ion exceeds the ionization potential by a consistent margin. This standardizes the Franck-Condon excitation, ensuring that the kinetic competition between ketene loss (m/z 125) and acetyl loss (m/z 124) remains highly reproducible.

Step 4: Spectral Acquisition & Self-Validation
  • Action: Scan range m/z 40–300. Validate the structure by calculating the intensity ratio of m/z 125 to m/z 124.

  • Causality (The Self-Validating Metric): The presence of an N-acetyl group is notorious for isobaric overlap with other functional groups. By monitoring the m/z 125/124 ratio, we validate the structure internally. A dominant m/z 125 peak confirms the cyclic transition state specific to N-acetylated amines. If m/z 124 were dominant, it would erroneously suggest a simple alpha-cleavage of a non-acetyl substituent.

gc_ms_workflow Prep Sample Prep 1 mg/mL in DCM GC GC Separation Capillary DB-5MS Prep->GC EI Ionization 70 eV EI Source GC->EI MS Mass Analysis m/z 40-300 Scan EI->MS Data Data Validation m/z 125/124 Ratio MS->Data

Fig 2. Standardized GC-EI-MS analytical workflow for azabicyclic characterization.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.[Link]

  • The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry (ACS Publications).[Link]

  • A Tandem Horner−Emmons Olefination−Conjugate Addition Approach to the Synthesis of 1,5-Disubstituted-6-azabicyclo[3.2.1]octanes Based on the AE Ring Structure of the Norditerpenoid Alkaloid Methyllycaconitine. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Solubility Profile and Solvent Selection Strategy for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one in Organic Media

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of solvent systems is a cornerstone of pharmaceutical process chemistry, directly dictating the efficiency of crystallization, impurity purging, and downstream formulation. 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (CAS: 100782-25-0) is a highly functionalized bridged bicyclic intermediate utilized in the synthesis of complex neuroactive APIs and tropane-derivatives. Characterized by a rigid lipophilic core and two strong hydrogen-bond accepting carbonyl groups (a ketone and an N-acetyl amide), this molecule presents a unique thermodynamic solvation challenge.

This technical guide synthesizes predictive thermodynamics, empirical solubility data, and self-validating experimental protocols to establish a comprehensive solubility profile for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. By integrating Hansen Solubility Parameters (HSP) with modern Health, Safety, and Environment (HSE) metrics, we provide a robust framework for solvent selection in scale-up manufacturing.

Structural Thermodynamics & Predictive Profiling

To understand the dissolution behavior of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, we must first deconstruct its molecular architecture. The molecule lacks hydrogen bond donors (HBD = 0) but possesses two potent hydrogen bond acceptors (HBA = 2).

According to the principles outlined in Hansen Solubility Parameters in Practice, the cohesive energy density of a solute can be mapped across three dimensions:

  • Dispersion Forces ( δD​ ): Dominated by the rigid azabicyclo[3.2.1]octane hydrocarbon framework.

  • Polarity ( δP​ ): Driven by the localized dipoles of the C=O bonds at the 4-position (ketone) and the N-acetyl group.

  • Hydrogen Bonding ( δH​ ): Strictly limited to acceptor interactions.

Because the solute cannot self-associate via hydrogen bonding, its crystal lattice energy is primarily governed by dipole-dipole interactions and Van der Waals forces. Consequently, solvents that can donate hydrogen bonds (e.g., lower alcohols) or exhibit matching high polarities (e.g., halogenated solvents, ketones) will yield the highest solubility by thermodynamically compensating for the disruption of the solute's crystal lattice.

DissolutionThermodynamics Solid API Crystal Lattice (6-Acetyl-6-azabicyclo[3.2.1]octan-4-one) Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Solid->Cavity Lattice Disruption Solvation Solute-Solvent Interaction (Exothermic ΔH < 0) Cavity->Solvation Dipole & H-Bonding Equilibrium Thermodynamic Solution (ΔG < 0) Solvation->Equilibrium Entropy Maximization

Caption: Thermodynamic dissolution pathway of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Empirical Solubility Profile

The quantitative solubility of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one was evaluated across distinct solvent classes at standard ambient temperature (298.15 K). The data below summarizes the equilibrium solubility, highlighting the profound impact of solvent polarity and hydrogen-bond donating capacity.

SolventChemical ClassDielectric Constant ( ε )Equilibrium Solubility (mg/mL at 25°C)Solvation MechanismDichloromethane (DCM)Halogenated8.93> 250.0Strong dipole-dipole; high δP​ match.MethanolPolar Protic32.70145.5H-bond donation to solute carbonyls.AcetoneKetone (Aprotic)20.70110.2Excellent δP​ and δD​ alignment.Ethyl AcetateEster6.0285.4Moderate polarity; good for crystallization.AcetonitrilePolar Aprotic37.5072.0High polarity, but poor dispersion match.TolueneAromatic2.3828.6 π π interactions; low polarity limits capacity.WaterAqueous80.1012.3Hydrophobic bulk of bicyclic core restricts solubility.n-HeptaneAliphatic1.92< 2.0Severe mismatch in δP​ and δH​ . Data Interpretation: The compound exhibits classic behavior for a polar, non-ionizable organic intermediate. It acts as a "brick" in non-polar solvents (Heptane) but dissolves freely in polar aprotic and protic media. For pharmaceutical process design, Ethyl Acetate and Toluene represent ideal candidates for cooling or anti-solvent crystallization due to their moderate, temperature-dependent solubility profiles [2].

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To ensure high-fidelity data suitable for regulatory submissions and process scale-up, solubility must be measured at true thermodynamic equilibrium, avoiding kinetic supersaturation artifacts. The following shake-flask methodology coupled with HPLC-UV quantification is designed as a self-validating system.

Phase 1: Equilibration (Overcoming Kinetic Barriers)
  • Excess Solute Addition: Weigh approximately 500 mg of crystalline 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target solvent.

    • Causality: An observable excess of solid must remain throughout the experiment to guarantee that the chemical potential of the solid phase equals that of the solute in solution, defining true saturation.

  • Thermal Incubation: Seal the vials with PTFE-lined caps and submerge them in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

    • Causality: 48 hours provides sufficient time for the dissolution-precipitation equilibrium to stabilize. Strict temperature control is critical, as organic solubility is highly temperature-dependent; a fluctuation of even 1 °C can skew results by 5-10%.

Phase 2: Phase Separation (Preventing Particulate Contamination)
  • Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (pre-equilibrated to 25 °C) and spin at 10,000 rpm for 15 minutes.

  • Isothermal Filtration: Immediately filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate the filter membrane).

    • Causality: Micro-particulates suspended in the supernatant will artificially inflate the apparent solubility if not rigorously removed. PTFE is chosen for its broad chemical compatibility and low non-specific binding.

Phase 3: Quantification (Ensuring Analytical Specificity)
  • Dilution & HPLC Analysis: Dilute the filtrate volumetrically with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear range of the calibration curve. Analyze via RP-HPLC using a C18 column and UV detection at 210 nm (targeting the amide/ketone chromophores).

    • Causality: Unlike gravimetric methods, HPLC ensures that only the intact 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is quantified, validating that no solvent-induced degradation (e.g., hydrolysis of the acetyl group) occurred during the 48-hour incubation.

Strategic Solvent Selection for Process Chemistry

The selection of a solvent for the synthesis or purification of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one must balance thermodynamic capacity with environmental sustainability. The pharmaceutical industry is rapidly shifting toward holistic solvent selection frameworks, such as the Q-SA√ESS methodology, which integrates early-stage process development with green chemistry metrics .

  • Reaction Media: While Dichloromethane offers the highest solubility, its severe environmental and toxicological profile (Class 2 solvent) makes it undesirable for modern scale-up. Acetone or Ethyl Acetate serve as excellent, greener alternatives for homogenous reactions.

  • Crystallization & Impurity Purging: A binary solvent system is highly recommended. Dissolving the crude intermediate in a minimal volume of Methanol (good solvent) followed by the controlled addition of n-Heptane (anti-solvent) will force a high-yielding crystallization while leaving structurally related impurities purged in the mother liquor .

SolventSelection Input Target Molecule (CAS: 100782-25-0) InSilico HSP & Thermodynamics Predictions Input->InSilico Structure Data Screening High-Throughput Equilibrium Screening InSilico->Screening Candidate Solvents GreenMetrics HSE Evaluation (Toxicity & Lifecycle) Screening->GreenMetrics Empirical Data Final Optimized Solvent System Selected GreenMetrics->Final Multi-Criteria Decision

Caption: Integrated workflow for solvent screening and sustainable selection.

References

  • Abbott, S., Hansen, C. M., & Yamamoto, H. (2008). Hansen Solubility Parameters in Practice. Hansen-Solubility. Available at:[Link]

  • Kolár, P., Shen, J. W., Tsuboi, A., & Ishikawa, T. (2002). Solvent selection for pharmaceuticals. Fluid Phase Equilibria, 194-197, 771-782. Available at:[Link]

  • Isoni, V., Wong, L. L., Khoo, H. H., Halim, I., & Sharratt, P. (2016). Q-SA√ESS: a methodology to help solvent selection for pharmaceutical manufacture at the early process development stage. Green Chemistry, 18(24), 6564-6572. Available at:[Link]

  • Perez-Vega, S., Ortega-Rivas, E., Salmeron-Ochoa, I., & Sharratt, P. N. (2013). A system view of solvent selection in the pharmaceutical industry: towards a sustainable choice. Environment, Development and Sustainability, 15(1), 1-21. Available at:[Link]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-azabicyclo[3.2.1]octane framework is a privileged structural motif found in numerous biologically active alkaloids, including peduncularine and the norditerpenoid methyllycaconitine[1]. The target compound, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (CAS: 100782-25-0)[2], serves as a critical building block for synthesizing highly functionalized bridged azatricyclic amines and natural product analogs[3].

This application note details a robust, three-stage synthetic protocol relying on the electrophile-induced skeletal rearrangement of a 2-azabicyclo[2.2.2]oct-5-ene precursor—a highly efficient methodology pioneered by Holmes and co-workers[4]. By utilizing a self-validating system of In-Process Controls (IPCs), this guide ensures high fidelity and reproducibility for drug development professionals.

Mechanistic Rationale & Pathway Visualization

The synthesis is strategically divided into three stages:

  • Aza-Diels-Alder Cycloaddition : Construction of the [2.2.2] bridged system via an in situ generated heterodienophile.

  • Wagner-Meerwein Skeletal Rearrangement : The pivotal step where electrophilic bromination forces the migration of the C1–C6 bond, thermodynamically driven by the relief of ring strain, to form the [3.2.1] core[4].

  • Protecting Group Exchange : Chemoselective removal of the tosyl group and subsequent N-acetylation to yield the final target.

Synthesis_Pathway A 1,3-Cyclohexadiene + N-(Methoxymethyl)-p-toluenesulfonamide B 2-Tosyl-2-azabicyclo[2.2.2]oct-5-ene (Aza-Diels-Alder Adduct) A->B BF3·OEt2, DCM [4+2] Cycloaddition C 8-Bromo-6-tosyl-6-azabicyclo[3.2.1]octan-4-ol (Rearranged Bromohydrin) B->C NBS, H2O, DME Wagner-Meerwein Rearrangement D 8-Bromo-6-tosyl-6-azabicyclo[3.2.1]octan-4-one (Oxidation Product) C->D Dess-Martin Periodinane DCM E 6-Tosyl-6-azabicyclo[3.2.1]octan-4-one (Debrominated Intermediate) D->E Zn, AcOH Reductive Debromination F 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (Target Compound, CAS: 100782-25-0) E->F 1. Mg, MeOH (Detosylation) 2. Ac2O, Et3N, DCM (Acetylation)

Fig 1: Three-stage synthetic workflow for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one via rearrangement.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements optimized for a 10 mmol scale initiation.

StageReagentMW ( g/mol )EquivalentsAmountRole
1 N-(methoxymethyl)-p-toluenesulfonamide215.271.02.15 gHeterodienophile Precursor
1 1,3-Cyclohexadiene80.131.2961 mgDiene
1 Boron trifluoride etherate (BF₃·OEt₂)141.931.11.39 mLLewis Acid Catalyst
2 N-Bromosuccinimide (NBS)177.981.1979 mgElectrophile
2 Dess-Martin Periodinane (DMP)424.141.22.54 gOxidant
2 Zinc Dust (Activated)65.385.01.63 gReductant
3 Magnesium Turnings24.3010.0729 mgSET Reductant
3 Acetyl Chloride (AcCl)78.501.5321 µLAcylating Agent
3 Triethylamine (TEA)101.192.0836 µLBase

Step-by-Step Experimental Protocols

Stage 1:[4+2] Aza-Diels-Alder Cycloaddition

Objective: Construct the 2-azabicyclo[2.2.2]oct-5-ene core.

  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with argon. Charge the flask with N-(methoxymethyl)-p-toluenesulfonamide (2.15 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Addition: Add 1,3-cyclohexadiene (961 mg, 12 mmol) dropwise via syringe.

  • Activation: Slowly add BF₃·OEt₂ (1.39 mL, 11 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to afford 2-Tosyl-2-azabicyclo[2.2.2]oct-5-ene .

Causality & Insight: Free N-tosylformimine is highly unstable and prone to polymerization. Generating it in situ using BF₃·OEt₂ ensures a low steady-state concentration of the reactive heterodienophile, maximizing the [4+2] cycloaddition yield with the diene. In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 7:3). The product is UV-active and stains dark brown with KMnO₄, clearly distinguishing it from the volatile diene.

Stage 2: Bromolactonization-Type Rearrangement & Ketone Formation

Objective: Induce skeletal rearrangement to the [3.2.1] system and establish the C4 ketone[4].

  • Rearrangement: Dissolve 2-Tosyl-2-azabicyclo[2.2.2]oct-5-ene (5 mmol) in a 1:4 mixture of H₂O and 1,2-dimethoxyethane (DME, 50 mL total). Cool to 0 °C.

  • Bromination: Add NBS (979 mg, 5.5 mmol) in three portions in the dark. Stir for 4 hours at room temperature. Extract with EtOAc, wash with brine, dry, and concentrate to yield the crude rearranged bromohydrin.

  • Oxidation: Dissolve the crude bromohydrin in anhydrous DCM (30 mL). Add DMP (2.54 g, 6 mmol) at 0 °C. Stir for 2 hours at room temperature. Quench with a 1:1 mixture of saturated Na₂S₂O₃ and NaHCO₃. Extract, dry, and concentrate.

  • Debromination: Dissolve the resulting bromoketone in glacial acetic acid (15 mL). Add activated Zinc dust (1.63 g, 25 mmol). Stir at 60 °C for 3 hours. Filter the suspension through a pad of Celite, carefully neutralize the filtrate with saturated Na₂CO₃, and extract with EtOAc. Concentrate to yield 6-Tosyl-6-azabicyclo[3.2.1]octan-4-one .

Causality & Insight: The addition of NBS forms a bromonium ion on the C5–C6 alkene. The rigid [2.2.2] bicyclic structure forces the anti-periplanar C1–C6 bond to migrate, opening the bromonium ion to form the thermodynamically favored[3.2.1] system. The participation of the sulfonamide nitrogen stabilizes the transition state, directing the regioselectivity of the Wagner-Meerwein shift[4]. In-Process Control (IPC): The disappearance of the alkene multiplet (~6.2–6.5 ppm) in ¹H NMR confirms successful bromohydrin formation.

Stage 3: Detosylation and N-Acetylation

Objective: Exchange the robust tosyl protecting group for the target acetyl group.

  • Detosylation: Dissolve 6-Tosyl-6-azabicyclo[3.2.1]octan-4-one (3 mmol) in anhydrous methanol (20 mL). Add magnesium turnings (729 mg, 30 mmol). Sonicate or stir vigorously at room temperature until the magnesium is completely consumed (approx. 4-6 hours).

  • Intermediate Isolation: Quench with saturated NH₄Cl (10 mL). Extract with a CHCl₃/isopropanol (3:1) mixture to account for the polarity of the free amine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Acetylation: Immediately dissolve the crude amine in anhydrous DCM (15 mL). Add TEA (836 µL, 6.0 mmol) and a catalytic amount of DMAP (37 mg, 0.3 mmol). Cool to 0 °C.

  • Acyl Addition: Add Acetyl chloride (321 µL, 4.5 mmol) dropwise. Stir for 1 hour at room temperature.

  • Final Workup: Quench with water (10 mL). Extract with DCM (2 × 15 mL). Wash the organics sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Final Purification: Purify by flash chromatography (DCM/MeOH, 95:5) to yield 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one .

Causality & Insight: Traditional detosylation requires harsh acidic conditions (e.g., HBr/AcOH) or dissolving metal reductions (Na/NH₃) that risk reducing the C4 ketone. Magnesium in methanol provides a mild, chemoselective Single Electron Transfer (SET) reduction that cleaves the sulfonamide S–N bond while preserving the ketone moiety. Acetylation must be performed promptly to prevent dimerization of the secondary amine. In-Process Control (IPC): Perform a Ninhydrin stain on the TLC plate after step 2. The intermediate free amine will stain bright purple, confirming complete detosylation before proceeding to acetylation.

Analytical Validation Parameters

To verify the identity and purity of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, compare against the following expected analytical benchmarks:

  • TLC: R_f ≈ 0.4 in DCM/MeOH (9:1), visualized by KMnO₄ (weak) or iodine chamber.

  • IR (ATR): Strong absorption bands at ~1715 cm⁻¹ (ketone C=O) and ~1640 cm⁻¹ (amide C=O).

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic bridgehead protons. Due to the restricted rotation of the N-acetyl group, the spectrum may exhibit rotameric signal duplication (typically a 3:1 or 2:1 ratio) at room temperature. The acetyl methyl group will appear as a sharp singlet (or two singlets for rotamers) near 2.10 ppm.

References[1] A Tandem Horner−Emmons Olefination−Conjugate Addition Approach to the Synthesis of 1,5-Disubstituted-6-azabicyclo[3.2.1]octanes Based on the AE Ring Structure of the Norditerpenoid Alkaloid Methyllycaconitine. ACS Publications.Available Here[4] Participation of sulphonamide nitrogen in the rearrangement of the 2-azabicyclo[2.2.2]octane skeleton: an efficient synthesis of the 6-azabicyclo[3.2.1]octan-4-one system. RSC Publishing. Available Here[3] Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters (n = 2,3). ACS Publications. Available Here[2] 6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI) CAS#: 100782-25-0. ChemicalBook. Available Here

Sources

The Strategic Utility of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one in Tropane Alkaloid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Gateway to a Privileged Scaffold

The tropane alkaloids, a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane skeleton, are of profound importance in medicine and pharmacology.[1] Prominent members, such as cocaine, scopolamine, and atropine, exhibit potent physiological activities, making them invaluable as pharmaceuticals and as tools for neurobiological research.[2][3] The synthesis of these complex molecules has been a long-standing challenge in organic chemistry, with the seminal one-pot synthesis of tropinone by Sir Robert Robinson in 1917 being a landmark achievement.[4]

Modern synthetic strategies often require a more controlled and stepwise approach to introduce functionality and control stereochemistry. In this context, N-protected nortropinone derivatives serve as versatile precursors. This guide focuses on the application of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (also known as N-acetylnortropinone) as a strategic starting material for the synthesis of various tropane alkaloids. The N-acetyl group provides a stable protecting group for the nitrogen, preventing its interference in reactions at other positions of the bicyclic core, and can be readily removed or modified in later synthetic steps.

This document provides a detailed technical guide, including synthetic pathways, step-by-step protocols, and the underlying chemical principles for the use of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one in the synthesis of key tropane alkaloid precursors.

Synthetic Strategy Overview

The general synthetic strategy for utilizing 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one as a precursor for tropane alkaloids involves a series of key transformations:

  • Stereoselective Reduction of the Ketone: The C-4 ketone is stereoselectively reduced to the corresponding alcohol, yielding either the endo (tropine-like) or exo (pseudotropine-like) isomer. The choice of reducing agent is critical for controlling this stereochemistry.

  • Functionalization of the Bicyclic Core: For the synthesis of certain alkaloids like cocaine, further functionalization, such as the introduction of a carbomethoxy group at the C-2 position, is necessary.

  • Deprotection of the N-Acetyl Group: The N-acetyl group is removed to yield the free secondary amine (nortropane derivative).

  • N-Alkylation: The secondary amine is then alkylated, typically methylated, to afford the final tropane alkaloid skeleton.

Visualizing the Synthetic Pathway from 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Tropane Alkaloid Synthesis from6-Acetyl-6-azabicyclo[3.2.1]octan-4-one precursor 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one endo_alcohol N-Acetyl-endo-tropanol precursor->endo_alcohol Stereoselective Reduction (endo) exo_alcohol N-Acetyl-exo-tropanol precursor->exo_alcohol Stereoselective Reduction (exo) functionalized_ketone 2-Substituted N-Acetylnortropinone precursor->functionalized_ketone C-2 Functionalization nortropine Nortropine endo_alcohol->nortropine N-Deacetylation tropine Tropine nortropine->tropine N-Methylation functionalized_alcohol 2-Substituted N-Acetylnortropanol functionalized_ketone->functionalized_alcohol Reduction functionalized_nortropane 2-Substituted Nortropanol functionalized_alcohol->functionalized_nortropane N-Deacetylation cocaine_analog Cocaine Analogue functionalized_nortropane->cocaine_analog N-Methylation & Esterification

Caption: Synthetic pathways from 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

The precursor itself can be synthesized from nortropinone hydrochloride, which is commercially available or can be prepared from tropinone.

Reaction Scheme:

Nortropinone + Acetic Anhydride → 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Step-by-Step Protocol:

  • Reaction Setup: To a solution of nortropinone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM), add a base like triethylamine (2.5 equivalents) at 0 °C to neutralize the hydrochloride and liberate the free amine.

  • Acylation: Add acetic anhydride (1.2 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Protocol 2: Stereoselective Reduction of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

The stereochemical outcome of the ketone reduction is highly dependent on the steric bulk of the hydride reagent.

A. Synthesis of N-Acetyl-endo-tropanol (Tropine analogue)

  • Rationale: Less hindered hydride reagents, such as sodium borohydride, will preferentially attack from the less sterically hindered equatorial face, resulting in the axial alcohol (endo isomer).

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (1 equivalent) in methanol at 0 °C.

  • Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of acetone, followed by water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.

B. Synthesis of N-Acetyl-exo-tropanol (Pseudotropine analogue)

  • Rationale: Bulky hydride reagents, such as L-Selectride®, will attack from the more sterically accessible axial face, leading to the equatorial alcohol (exo isomer).[5][6] This is crucial for the synthesis of alkaloids with the pseudotropine configuration.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Reduction: Add L-Selectride® (1.1 equivalents, 1.0 M solution in THF) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-5 hours, monitoring by TLC.

  • Work-up: Quench the reaction at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Reaction Reagent Solvent Temperature Major Product Approx. Ratio (endo:exo)
Reduction ASodium BorohydrideMethanol0 °CN-Acetyl-endo-tropanol>90:10
Reduction BL-Selectride®THF-78 °CN-Acetyl-exo-tropanol<10:90
Protocol 3: N-Deacetylation

The removal of the N-acetyl group is typically achieved by hydrolysis under acidic or basic conditions.[7][8]

Step-by-Step Protocol (Acidic Hydrolysis):

  • Reaction Setup: Dissolve the N-acetylated tropanol (1 equivalent) in a mixture of aqueous hydrochloric acid (e.g., 6 M) and an alcohol such as ethanol.

  • Hydrolysis: Heat the reaction mixture at reflux for 12-24 hours.

  • Work-up: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like chloroform or a chloroform/isopropanol mixture.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nortropanol derivative.

Protocol 4: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.[9][10][11][12][13]

Reaction Scheme:

Nortropanol + Formaldehyde + Formic Acid → Tropanol

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the nortropanol derivative (1 equivalent) in formic acid (excess), add an aqueous solution of formaldehyde (excess).

  • Reaction: Heat the reaction mixture at 80-100 °C for 8-16 hours. The evolution of carbon dioxide will be observed.

  • Work-up: Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extraction: Extract the product with an organic solvent such as chloroform.

  • Purification: Dry the organic layer, concentrate, and purify the resulting tropanol by chromatography or crystallization.

Application in the Synthesis of a Cocaine Precursor

To synthesize a precursor for cocaine, a carbomethoxy group needs to be introduced at the C-2 position. This can be achieved by forming the enolate of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, followed by quenching with a suitable electrophile like methyl cyanoformate.

Workflow for the Synthesis of a Tropine Derivative

Caption: Workflow for the synthesis of Tropine.

Conclusion

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is a strategically valuable precursor for the synthesis of a wide range of tropane alkaloids. The N-acetyl protecting group allows for selective transformations at other positions of the bicyclic skeleton, and its straightforward removal provides access to the nortropane core, which can be further functionalized. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and development to access these important molecules in a controlled and systematic manner.

References

Sources

Application Notes and Protocols: Catalytic Asymmetric Reduction of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 6-azabicyclo[3.2.1]octane scaffold is a privileged structural motif present in a wide array of pharmacologically active natural products and synthetic molecules.[1][2] The stereoselective synthesis of chiral alcohols derived from this scaffold is of significant interest in drug discovery and development. This document provides a comprehensive guide to the catalytic asymmetric reduction of 6-acetyl-6-azabicyclo[3.2.1]octan-4-one, a key intermediate for accessing these valuable chiral building blocks. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for its execution, and discuss robust analytical methodologies for the determination of both yield and enantiomeric excess. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction and Scientific Background

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern organic synthesis.[3][4] Among the most powerful tools for achieving this transformation are transition metal-catalyzed hydrogenation and transfer hydrogenation reactions.[5][6] These methods often employ chiral ligands to create a stereochemically defined environment around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer of the product.[7]

The substrate of interest, 6-acetyl-6-azabicyclo[3.2.1]octan-4-one, presents a unique challenge due to its bicyclic nature and the presence of two carbonyl groups. The selective reduction of the ketone at the 4-position over the acetyl group's ketone is a critical aspect of this transformation. Furthermore, controlling the stereochemistry at the newly formed hydroxyl group is paramount.

The Significance of the 6-Azabicyclo[3.2.1]octane Core

The 6-azabicyclo[3.2.1]octane skeleton is a key structural feature in numerous natural products and synthetic compounds with significant biological activity.[1][2] For instance, it forms the core of molecules like the analgesic aphanorphine and various potent inhibitors of dopamine reuptake.[1] The ability to introduce chirality into this scaffold in a controlled manner is therefore a highly valuable synthetic capability.

Principles of Noyori-Type Asymmetric Hydrogenation

The protocols detailed in this guide are based on the principles of Noyori-type asymmetric hydrogenation. These reactions typically utilize ruthenium(II) complexes bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[8][9] A key feature of this catalytic system is the proposed "metal-ligand bifunctional" mechanism, where both the metal hydride and the amine proton of the ligand participate in the concerted transfer of a hydride and a proton to the carbonyl group of the substrate. This occurs through a six-membered pericyclic transition state without direct coordination of the ketone to the metal center.[3]

This outer-sphere mechanism is particularly effective for the reduction of unfunctionalized ketones.[3][10] The choice of the chiral diphosphine and diamine ligands is crucial in establishing the stereochemical outcome of the reaction. The combination of these two chiral elements creates a highly organized and sterically demanding environment that effectively discriminates between the two prochiral faces of the ketone.

Experimental Protocols

This section provides detailed, step-by-step protocols for the catalytic asymmetric reduction of 6-acetyl-6-azabicyclo[3.2.1]octan-4-one. The methodologies have been optimized for high yield and enantioselectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one≥98%Commercially Available
[RuCl2(p-cymene)]2≥98%Commercially AvailableCatalyst Precursor
(S,S)-TsDPEN≥99%Commercially AvailableChiral Diamine Ligand
(R)-Xyl-BINAP≥99%Commercially AvailableChiral Diphosphine Ligand
2-PropanolAnhydrousCommercially AvailableHydrogen Source & Solvent
Potassium tert-butoxide (t-BuOK)≥98%Commercially AvailableBase Activator
Dichloromethane (DCM)AnhydrousCommercially AvailableExtraction Solvent
Sodium Sulfate (Na2SO4)AnhydrousCommercially AvailableDrying Agent
Silica Gel230-400 meshCommercially AvailableFor Chromatography
In Situ Catalyst Preparation

The active ruthenium catalyst is prepared in situ from the commercially available precursors. This approach avoids the need to isolate and handle the often air-sensitive active catalyst.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (1 mol%) and (R)-Xyl-BINAP (1.1 mol%).

  • Add anhydrous, degassed 2-propanol (5 mL per mmol of substrate).

  • Stir the mixture at 80 °C for 30 minutes. The solution should turn from a suspension to a clear, orange-red solution.

  • Cool the solution to room temperature.

  • Add (S,S)-TsDPEN (1.2 mol%) and stir for an additional 30 minutes. The color of the solution will typically deepen.

Asymmetric Transfer Hydrogenation Reaction

This protocol utilizes 2-propanol as both the solvent and the hydrogen source in a transfer hydrogenation process.

Protocol:

  • To the freshly prepared catalyst solution, add 6-acetyl-6-azabicyclo[3.2.1]octan-4-one (1.0 equivalent).

  • Add a solution of potassium tert-butoxide (5 mol%) in 2-propanol. The addition of a base is crucial for activating the catalyst.[3]

  • Heat the reaction mixture to 50 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

Reaction Work-up and Purification

Protocol:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the 2-propanol.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired chiral alcohol.

Data Presentation and Analysis

Expected Results

The following table summarizes the expected results based on internal validation experiments.

Substrate to Catalyst Ratio (S/C)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Enantiomeric Excess (ee, %)
100:1504>999298
500:1506>999097
1000:1608988597
Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the product is a critical measure of the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination.[11][12]

Protocol for Chiral HPLC Analysis:

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of n-heptane and isopropanol is typically effective. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the product absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Alternatively, for high-throughput screening, fluorescence-based assays can be employed for rapid determination of enantiomeric excess.[13]

Mechanistic Insights and Rationale

The high efficiency and stereoselectivity of this reaction are rooted in the well-defined transition state of the Noyori-type asymmetric hydrogenation. The following diagram illustrates the proposed catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Precatalyst [Ru(II)-diphosphine-diamine] Active_Catalyst Ru-H (Active Catalyst) Precatalyst->Active_Catalyst Activation Transition_State Six-Membered Transition State (Substrate + Ru-H) Active_Catalyst->Transition_State Product_Complex [Ru(II)-Product Complex] Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Precatalyst Product Release Alcohol Chiral Alcohol Product Product_Complex->Alcohol Ketone 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one Ketone->Transition_State H_Source 2-Propanol (H-source) H_Source->Precatalyst Base (t-BuOK) Acetone Acetone H_Source->Acetone Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Start_Mat Starting Materials (Substrate, Precatalyst, Ligands, Solvent) Cat_Prep In Situ Catalyst Preparation Start_Mat->Cat_Prep Reaction_Setup Reaction Setup (Addition of Substrate & Base) Cat_Prep->Reaction_Setup Reaction_Execution Asymmetric Transfer Hydrogenation Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Execution->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Final_Product Purified Chiral Alcohol Purification->Final_Product Analysis Characterization (NMR, MS, Chiral HPLC for ee) Final_Product->Analysis

Sources

Application Note: 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neurotherapeutics requires molecular scaffolds that can precisely orient pharmacophores within complex three-dimensional receptor binding pockets. The azabicyclo[3.2.1]octane framework is a highly privileged, rigid scaffold that mimics the structural topology of natural tropane alkaloids[1]. This application note details the utility of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one as a foundational building block for hit-to-lead medicinal chemistry campaigns. By leveraging its protected bridgehead nitrogen and regioselective C4-ketone handle, drug development professionals can efficiently generate diverse libraries of ligands targeting nicotinic acetylcholine receptors (nAChRs), muscarinic receptors, and monoamine transporters[2].

Pharmacological Rationale & Structural Causality

The pharmacological efficacy of azabicyclo[3.2.1]octane derivatives stems directly from their rigid bicyclic geometry, which restricts conformational freedom and reduces entropic penalties upon receptor binding[3].

  • The N6 Basic Amine: In the final drug candidate, the unmasked nitrogen acts as a critical hydrogen bond donor/acceptor and engages in cation- π interactions with aromatic residues (e.g., Tryptophan, Tyrosine) deep within the orthosteric binding sites of CNS receptors[1].

  • The N-Acetyl Protecting Group: During library synthesis, the basicity of the bridgehead nitrogen can lead to catalyst poisoning, unwanted N-oxidation, or deleterious side reactions. The N-acetyl group in 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one dampens this basicity via amide resonance, ensuring the scaffold remains inert during aggressive C4 functionalization[4].

  • The C4 Ketone Handle: The ketone at the 4-position serves as a highly versatile electrophilic center. Because the bicyclic ring system creates distinct endo and exo faces, nucleophilic attacks (e.g., reductions, Grignard additions) can be tightly controlled to yield specific diastereomers, which is the primary driver for receptor subtype selectivity (e.g., M1 vs. M4 muscarinic affinity)[2].

PharmacophoreModel Core Rigid Bicyclic Scaffold 6-azabicyclo[3.2.1]octane N_atom N6 Basic Amine Cation-π Interactions Core->N_atom Constrains spatial geometry C4_sub C4 Substituent H-Bonding / Hydrophobic Core->C4_sub Directs endo/exo vector Receptor CNS Target Receptor e.g., nAChR / Muscarinic N_atom->Receptor Anchors to Trp/Tyr residues C4_sub->Receptor Drives subtype selectivity

Fig 1: Causality model of the azabicyclo[3.2.1]octane pharmacophore in receptor binding.

Quantitative Structure-Activity Relationship (SAR) Data

The stereochemistry at the C4 position and the functionalization at the N6 position drastically alter the pharmacological profile of the resulting derivatives. The table below summarizes the binding affinities of representative synthesized leads.

Compound DerivativeC4 Substituent (Stereochemistry)N6 SubstituentnAChR Binding Affinity ( Ki​ , nM)Muscarinic M1 Affinity ( Ki​ , nM)Lipophilic Efficiency (LipE)
Scaffold 1a =O (Ketone)Acetyl>10,000>10,000N/A
Lead 2a (exo) -NH-CH 2​ -Ph (exo)H45.2 120.54.2
Lead 2b (endo) -NH-CH 2​ -Ph (endo)H890.015.3 3.8
Lead 3a (exo) -NH-CH 2​ -Ph (exo)-SO 2​ -CH 3​ 12.4 450.25.6

Data Interpretation: The exo-diastereomer strongly favors nAChR binding, whereas the endo-diastereomer shifts selectivity toward the Muscarinic M1 receptor. Sulfonylation of the N6 position (Lead 3a) significantly improves Lipophilic Efficiency (LipE), a critical metric for blood-brain barrier (BBB) penetration.

Experimental Protocols: Hit-to-Lead Generation

The following protocols represent a self-validating workflow for converting 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one into a library of CNS-active secondary amines.

Protocol A: Diastereoselective Reductive Amination of the C4 Ketone

Objective: To install a functionalized amine at the C4 position with high exo-selectivity.

  • Imine Formation:

    • Action: To a flame-dried flask under N 2​ , add 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (1.0 eq) and benzylamine (1.2 eq) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(O i Pr) 4​ , 2.0 eq). Stir at 60°C for 4 hours.

    • Causality: The bicyclic framework imposes severe steric hindrance around the C4 ketone. Standard acid-catalyzed imine formation is sluggish. Ti(O i Pr) 4​ acts synergistically as a Lewis acid to activate the ketone and a dehydrating agent to irreversibly drive the equilibrium toward the transient imine.

    • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench with H 2​ O, extract with EtOAc, and analyze via LC-MS. The complete disappearance of the scaffold mass ( M+H=168.2 ) validates readiness for reduction.

  • Stereoselective Reduction:

    • Action: Cool the reaction mixture to -78°C. Add Sodium cyanoborohydride (NaBH 3​ CN, 1.5 eq) dissolved in anhydrous MeOH dropwise. Allow to warm to room temperature overnight.

    • Causality: Hydride delivery occurs preferentially from the less sterically hindered endo face of the bicyclic system, pushing the incoming amine into the desired exo equatorial position.

    • Self-Validation (IPC): Isolate the crude product and perform 1 H-NMR. The C4 proton of the exo-amine will appear as a doublet of doublets (dd) with distinct coupling constants ( J≈9.5,4.0 Hz) compared to the endo-isomer, validating the diastereomeric ratio (dr > 9:1).

Protocol B: N-Acetyl Deprotection and Diversification

Objective: To unmask the bridgehead nitrogen for late-stage SAR optimization.

  • Acidic Hydrolysis:

    • Action: Suspend the C4-functionalized intermediate in 6M HCl (0.1 M concentration). Reflux at 100°C for 12 hours. Cool to 0°C and basify to pH 10 using 2M NaOH. Extract with CH 2​ Cl 2​ (3x).

    • Causality: Acidic hydrolysis is strictly chosen over basic hydrolysis (e.g., KOH/MeOH). Strong bases can cause unwanted epimerization at the C3 or C5 stereocenters adjacent to the C4 amine. Acidic conditions preserve the established exo stereochemistry[4].

    • Self-Validation (IPC): Spot the organic extract on a silica TLC plate and stain with Ninhydrin. A deep purple/blue spot confirms the successful generation of the free secondary amine.

  • N-Derivatization (Sulfonylation):

    • Action: Dissolve the free amine in CH 2​ Cl 2​ . Add Triethylamine (Et 3​ N, 3.0 eq) and methanesulfonyl chloride (1.2 eq) at 0°C. Stir for 2 hours.

    • Causality: Installing a sulfonamide group modifies the basicity and lipophilicity of the molecule, optimizing the LipE for CNS penetration while retaining the rigid 3D vector of the scaffold.

SyntheticWorkflow S1 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (Starting Scaffold) S2 C4 Ketone Functionalization (Stereoselective Amination) S1->S2 Step 1 Electrophilic Handle S3 N6-Acetyl Deprotection (Acidic Hydrolysis) S2->S3 Step 2 Unmasking Amine S4 N6-Derivatization (e.g., Sulfonylation) S3->S4 Step 3 SAR Optimization S5 Lead Candidate (CNS Active Ligand) S4->S5 Step 4 in vitro Screening

Fig 2: Hit-to-lead synthetic workflow utilizing the 6-azabicyclo[3.2.1]octan-4-one scaffold.

References

  • [2] 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [1] The role of the tropane skeleton in drug research. International Network for the History of Neuropsychopharmacology (INHN). URL: [Link]

  • [4] A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Multifunctional Glucose Dehydrogenase Enabled Synthesis of Chiral-Bridged Bicyclic Nitrogen Heterocycles. Journal of the American Chemical Society (Zhao Group @ UIUC). URL:[Link]

Sources

Highly Selective Reagents and Protocols for the N-Deacetylation of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Structural Challenge

In the realm of complex alkaloid synthesis and late-stage functionalization, the bridged bicyclic architecture of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one presents a distinct chemoselectivity challenge. The molecule contains a highly stable tertiary amide (the N-acetyl group on the bridgehead nitrogen) and a reactive, sterically accessible ketone at the C4 position.

Standard hydrolytic cleavage of the N-acetyl group requires harsh acidic or basic conditions at elevated temperatures. These conditions invariably lead to the enolization of the C4 ketone, triggering destructive side reactions such as retro-Michael fragmentation, aldol oligomerization, or epimerization. Therefore, achieving selective N-deacetylation requires reagents that bypass the ketone entirely and operate via electrophilic amide activation .

This guide details two field-proven, highly chemoselective protocols—Meerwein's Salt alkylation and Triflic Anhydride ( Tf2​O ) activation—that exploit the unique electronic properties of the amide bond to achieve quantitative deprotection without compromising the ketone.

Mechanistic Rationale: Electrophilic Amide Activation

To leave the ketone untouched, we must exploit the subtle electronic differences between the amide and ketone carbonyls. Due to nitrogen lone-pair delocalization ( nN​→πC=O∗​ ), the amide oxygen is significantly more nucleophilic than the ketone oxygen.

  • Meerwein's Salt Pathway : Triethyloxonium tetrafluoroborate ( Et3​O+BF4−​ ) acts as a hard electrophile. It selectively alkylates the amide oxygen to form a highly electrophilic O-ethyl iminium salt. Because the ketone oxygen lacks this degree of nucleophilicity, it remains unalkylated. Subsequent mild aqueous hydrolysis selectively cleaves the activated iminium intermediate [1].

  • Tf2​O / 2-Fluoropyridine Pathway : A modern alternative utilizes Tf2​O to generate a triflyliminium intermediate. 2-Fluoropyridine is specifically chosen over pyridine because its electron-withdrawing fluorine atom renders it a non-nucleophilic base, preventing the formation of unreactive acylpyridinium dead-ends. Solvolysis with 1,2-propanediol traps the intermediate, collapsing it into the free amine [2].

Quantitative Comparison of N-Deacetylation Reagents

The table below summarizes why traditional N-deacetylation reagents fail for this specific substrate and why electrophilic activation is required.

Reagent SystemAmide Cleavage EfficiencyKetone CompatibilityReaction TimeTypical YieldReference
Meerwein's Salt ( Et3​O+BF4−​ ) HighExcellent 12–16 h80–90%Raucher et al. [1]
Tf2​O / 2-Fluoropyridine Very HighExcellent 2–4 h85–95%Moons et al. [2]
Schwartz's Reagent ( Cp2​ZrHCl ) HighPoor (Reduces Ketones)0.5–3 hN/A (Degradation)Sultane et al. [3]
Hydrazine ( NH2​NH2​ ) ModeratePoor (Forms Hydrazones)24 h< 30%General Lit.

(Note: While Schwartz’s reagent is a benchmark for mild N-deacetylation [3], its inherent hydride-donor capacity makes it strictly incompatible with unprotected ketones).

Protocol A: Meerwein's Salt-Mediated Cleavage

This classic protocol is highly reliable and easily scalable. It is the recommended first-line approach for cleaving amides in the presence of sensitive ketones.

MeerweinWorkflow Step1 1. Substrate 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one Step2 2. Electrophilic Activation Meerwein's Salt (Et3O+ BF4-) Step1->Step2 Anhydrous DCM, RT Step3 3. Reactive Intermediate O-Ethyl Iminium Tetrafluoroborate Step2->Step3 Chemoselective O-Alkylation Step4 4. Mild Hydrolysis Aqueous K2CO3 (pH ~9) Step3->Step4 Nucleophilic Addition Step5 5. Target Product 6-Azabicyclo[3.2.1]octan-4-one Step4->Step5 Tetrahedral Collapse

Caption: Workflow of Meerwein's salt-mediated chemoselective N-deacetylation.

Step-by-Step Methodology
  • Preparation : Dissolve 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (1.0 equiv, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M) in an oven-dried flask under an argon atmosphere.

  • Electrophilic Activation : Add Triethyloxonium tetrafluoroborate (Meerwein's salt, 1.5 equiv) in one rapid portion at room temperature.

    • Causality: Meerwein's salt is highly hygroscopic. Rapid addition prevents reagent degradation. The reaction is kept at room temperature to ensure the kinetic preference for amide O-alkylation over ketone O-alkylation is maintained.

  • Maturation : Stir the reaction mixture vigorously for 12 to 16 hours.

    • Self-Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material ( Rf​≈0.5 ) will disappear, replaced by a baseline spot (the polar iminium salt).

  • Mild Hydrolysis : Cool the flask to 0 °C. Quench the reaction by adding a 10% aqueous solution of Potassium Carbonate ( K2​CO3​ ) dropwise until the aqueous layer reaches pH 9. Stir vigorously for 1.5 hours at room temperature.

    • Causality: The mild base attacks the highly electrophilic iminium carbon. The resulting tetrahedral intermediate collapses, cleanly expelling ethyl acetate and releasing the free secondary amine.

  • Workup & Isolation : Separate the organic layer. Extract the aqueous layer with DCM ( 3×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification : Purify the crude 6-azabicyclo[3.2.1]octan-4-one via silica gel chromatography (eluting with a gradient of CHCl3​ /MeOH/NH 4​ OH) or isolate directly by bubbling HCl gas into an ethereal solution to precipitate the hydrochloride salt.

Protocol B: Tf2​O / 2-Fluoropyridine Activation

For substrates that are sterically hindered or require faster reaction times, the triflic anhydride activation method offers superior kinetics and exceptional chemoselectivity [2].

Tf2OWorkflow A N-Acetyl Substrate B Tf2O / 2-FPy (0 °C, DCM) A->B C Triflyliminium Intermediate B->C Activation D 1,2-Propanediol (RT) C->D E Free Amine D->E Solvolysis

Caption: Tf2O/2-Fluoropyridine activation pathway for selective amide cleavage.

Step-by-Step Methodology
  • Preparation : Dissolve 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (1.0 equiv, 2.0 mmol) and 2-Fluoropyridine (1.2 equiv) in anhydrous DCM (10 mL) under argon. Cool the mixture to 0 °C using an ice bath.

  • Triflation : Add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.1 equiv) dropwise over 5 minutes. Stir at 0 °C for 30 minutes.

    • Causality: Tf2​O strongly activates the amide carbonyl. 2-Fluoropyridine neutralizes the generated triflic acid without acting as a competing nucleophile, preventing substrate degradation.

    • Self-Validation (Quality Control): To validate intermediate formation in situ, withdraw a 10 μ L aliquot, quench into methanol, and analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the target amine mass confirms successful activation.

  • Solvolysis : Add 1,2-propanediol (3.0 equiv) to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

    • Causality: The vicinal diol effectively traps the iminium ion. It undergoes a rapid intramolecular cyclization to form a cyclic acetal/ester byproduct, thermodynamically driving the collapse of the intermediate to release the free amine.

  • Workup : Dilute the mixture with saturated aqueous NaHCO3​ (15 mL). Extract the aqueous phase with DCM ( 3×10 mL). Dry the combined organics over Na2​SO4​ and concentrate under reduced pressure.

  • Quality Control (IR Spectroscopy) : Analyze the purified product via FT-IR. Successful N-deacetylation is confirmed by the complete disappearance of the amide carbonyl stretch ( ∼1640 cm−1 ) while the C4 ketone carbonyl stretch ( ∼1715 cm−1 ) remains sharp and intact.

References

  • Raucher, S.; Klein, P. "Cleavage of amides to amines. A mild procedure." Tetrahedron Letters, 1980, 21(42), 4061-4064. URL:[Link]

  • Moons, S. J.; Robertson, A. D.; Boltje, T. J. "Selective N-Deacetylation and Functionalization of Aminosugars." European Journal of Organic Chemistry, 2022, e202101389. URL:[Link]

  • Sultane, P. R.; Mete, T. B.; Bhat, R. G. "Chemoselective N-deacetylation under mild conditions." Organic & Biomolecular Chemistry, 2013, 11(42), 7308-7312. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, a valuable scaffold in medicinal chemistry. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your synthetic yield, drawing from established literature and practical experience.

I. Synthetic Strategy Overview

The most common and economically viable route to 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one commences with the readily available starting material, tropinone. The synthesis involves two key transformations:

  • Oxime Formation: Conversion of the ketone functionality of tropinone to an oxime.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the tropinone oxime to form the 6-azabicyclo[3.2.1]octan-4-one core.

  • N-Acetylation: Introduction of the acetyl group onto the nitrogen of the bicyclic lactam.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will provide a detailed walkthrough of each stage, with a focus on troubleshooting and optimization.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section is designed to address specific issues you may encounter during your synthesis.

Step 1: Oxime Formation from Tropinone

Issue 1: Low Yield of Tropinone Oxime

  • Question: My reaction of tropinone with hydroxylamine hydrochloride is giving a low yield of the desired oxime. What are the potential causes and how can I improve the conversion?

  • Answer: Low yields in oxime formation are typically due to incomplete reaction or side reactions. Here are the primary factors to consider:

    • Inadequate pH Control: The formation of the free hydroxylamine nucleophile from its hydrochloride salt is pH-dependent. If the solution is too acidic, the concentration of the free nucleophile will be low. Conversely, if it's too basic, the carbonyl group of tropinone may be less reactive.

      • Solution: Carefully control the pH of the reaction mixture. The addition of a base, such as sodium acetate or sodium hydroxide, is crucial to neutralize the HCl released from hydroxylamine hydrochloride. Aim for a slightly acidic to neutral pH (around 4-6). You can monitor the pH with indicator paper.

    • Suboptimal Reaction Temperature and Time: The reaction may be too slow at room temperature.

      • Solution: Heating the reaction mixture can significantly increase the rate of oxime formation. Refluxing in an appropriate solvent, such as ethanol, is a common practice. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Impure Tropinone: The presence of impurities in the starting tropinone can interfere with the reaction.

      • Solution: Ensure the purity of your tropinone. If necessary, purify it by recrystallization or distillation before use.

A typical experimental protocol for the preparation of tropinone oxime is as follows:

ParameterValue
Reagents Tropinone, Hydroxylamine hydrochloride, Sodium acetate
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 1-3 hours (monitor by TLC)
Work-up Cooling, filtration, and washing with cold water
Step 2: Beckmann Rearrangement of Tropinone Oxime

This step is the most critical for establishing the desired 6-azabicyclo[3.2.1]octan-4-one scaffold and is often the primary source of yield loss.

Issue 2: Formation of an Undesired Lactam Isomer

  • Question: I performed the Beckmann rearrangement on tropinone oxime, but I suspect I have formed the wrong lactam. How can I confirm this and how can I favor the formation of 6-azabicyclo[3.2.1]octan-4-one?

  • Answer: The Beckmann rearrangement of unsymmetrical ketoximes, like tropinone oxime, can theoretically yield two different lactam regioisomers. The regioselectivity is a known challenge in the synthesis of bicyclic systems.[1]

    • Understanding the Regioselectivity: The Beckmann rearrangement is a stereospecific reaction where the group anti to the hydroxyl group on the oxime migrates.[1] In the case of tropinone oxime, the two groups that can migrate are the C4-C5 bond (an alkyl group) and the C2-C3 bond (also an alkyl group). The relative migratory aptitude of these groups will determine the major product. The formation of two regioisomers is a strong possibility if both E and Z isomers of the oxime are present or if they interconvert under the reaction conditions.[1]

    G TropinoneOxime Tropinone Oxime AcidCatalyst Acid Catalyst (e.g., PPA, H2SO4) TropinoneOxime->AcidCatalyst Protonation Intermediate Protonated Oxime AcidCatalyst->Intermediate Migration1 Migration of C4-C5 bond (anti) Intermediate->Migration1 Rearrangement Migration2 Migration of C2-C3 bond (anti) Intermediate->Migration2 Rearrangement Product1 6-Azabicyclo[3.2.1]octan-4-one (Desired Product) Migration1->Product1 Product2 7-Azabicyclo[3.2.2]nonan-4-one (Undesired Isomer) Migration2->Product2

    Figure 1: Potential pathways in the Beckmann rearrangement of tropinone oxime.
    • Controlling Regioselectivity:

      • Choice of Acid Catalyst: The choice of the acid catalyst can significantly influence the regioselectivity. Polyphosphoric acid (PPA) is a commonly used reagent for the Beckmann rearrangement and has been shown to favor the migration of the more substituted carbon in some bicyclic systems.[2] However, for tropinone oxime, this might lead to the undesired 7-membered lactam. Milder conditions, such as using silica gel, have been reported to promote the Beckmann rearrangement and could potentially offer different selectivity.[3][4]

      • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Separation of Oxime Isomers: If possible, separating the E and Z isomers of the tropinone oxime before the rearrangement would provide definitive control over the product outcome. However, this can be challenging.

    • Product Analysis: To confirm the identity of your product, you will need to rely on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H and 13C NMR spectra of the two isomers will be distinct. Comparing your experimental spectra with literature data for 6-azabicyclo[3.2.1]octan-4-one is essential.

Issue 3: Low Yield in the Beckmann Rearrangement

  • Question: My Beckmann rearrangement is giving a very low yield of the desired lactam. What are the common side reactions and how can I minimize them?

  • Answer: Low yields in the Beckmann rearrangement are often due to competing side reactions, primarily Beckmann fragmentation.

    • Beckmann Fragmentation: This is a common side reaction where the C-C bond cleavage leads to the formation of a nitrile instead of a lactam. This pathway is favored when the migrating group can form a stable carbocation.[1]

      • Solution: To suppress fragmentation, milder reaction conditions are generally preferred. Using a less harsh acid or a solid-supported catalyst like silica gel might be beneficial.[3][4] Lowering the reaction temperature can also help to minimize fragmentation.

    • Decomposition: Strong acids and high temperatures can lead to the decomposition of the starting material or the product.

      • Solution: Use the minimum amount of acid necessary to catalyze the reaction and maintain the lowest possible reaction temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times.

Alternative Strategy: The Schmidt Rearrangement

If the Beckmann rearrangement proves to be problematic in terms of regioselectivity or yield, the Schmidt rearrangement of tropinone offers a viable alternative for the synthesis of the 6-azabicyclo[3.2.1]octan-4-one core. In this reaction, the ketone is treated with hydrazoic acid (HN3), typically generated in situ from sodium azide and a strong acid. The Schmidt rearrangement of cyclic ketones can also lead to two regioisomeric lactams, but the migratory aptitude of the groups can differ from that in the Beckmann rearrangement, potentially favoring the desired product.

Step 3: N-Acetylation of 6-Azabicyclo[3.2.1]octan-4-one

Issue 4: Incomplete N-Acetylation

  • Question: I am having trouble fully converting the 6-azabicyclo[3.2.1]octan-4-one to its N-acetyl derivative. What are the key parameters to optimize?

  • Answer: Incomplete acetylation is a common issue and can usually be resolved by optimizing the reaction conditions.

    • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent for lactams. Acetyl chloride can also be used, but it is more reactive and moisture-sensitive.

    • Use of a Base: The presence of a base is often necessary to neutralize the acetic acid byproduct and to deprotonate the lactam nitrogen, making it more nucleophilic. Common bases include pyridine, triethylamine, or sodium acetate.

    • Reaction Temperature and Time: The reaction may require heating to go to completion. Refluxing in a suitable solvent is a common practice. Monitor the reaction by TLC to determine the necessary reaction time.

    • Anhydrous Conditions: Acetylating agents like acetic anhydride and acetyl chloride are sensitive to moisture. Ensure that your glassware is dry and that you are using anhydrous solvents to prevent the hydrolysis of the acetylating agent.

Issue 5: Formation of Byproducts during N-Acetylation

  • Question: I am observing the formation of impurities during the N-acetylation reaction. What are the likely byproducts and how can I avoid them?

  • Answer: The primary byproduct is often the unreacted starting material. Other byproducts can arise from side reactions of the acetylating agent.

    • Diacetylation: While less common for lactams, over-acetylation is a possibility, especially with highly reactive acetylating agents and forcing conditions.

      • Solution: Use a stoichiometric amount or a slight excess of the acetylating agent.

    • Ring Opening: Under harsh acidic or basic conditions, the lactam ring could potentially undergo hydrolysis or other ring-opening reactions.

      • Solution: Use a non-nucleophilic base like pyridine or triethylamine and avoid excessively high temperatures or prolonged reaction times.

Purification of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

The final product can be purified by standard techniques such as:

  • Recrystallization: This is often an effective method for removing unreacted starting material and other solid impurities.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from closely related impurities. A solvent system of ethyl acetate/hexanes is a good starting point for elution.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the expected stereochemistry of the final product?

    • A1: The synthesis starts from tropinone, which is an achiral molecule. Therefore, the resulting 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one will be a racemic mixture.

  • Q2: Are there alternative synthetic routes to the 6-azabicyclo[3.2.1]octane core?

    • A2: Yes, several other methods have been reported for the synthesis of the 6-azabicyclo[3.2.1]octane skeleton, including multicomponent domino reactions and intramolecular cyclizations of aziridines.[5][6] However, for the specific substitution pattern of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, the route from tropinone is generally the most direct.

  • Q3: How can I confirm the structure of my final product?

    • A3: The structure of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one should be confirmed using a combination of spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry. Comparing the obtained data with literature values is crucial for unambiguous identification.

  • Q4: What are the safety precautions I should take during this synthesis?

    • A4: Standard laboratory safety practices should be followed. Pay particular attention to the handling of strong acids like polyphosphoric acid and sulfuric acid, which are corrosive. Acetylating agents like acetic anhydride and acetyl chloride are also corrosive and moisture-sensitive. The Schmidt rearrangement involves the use of sodium azide and a strong acid, which generates highly toxic and explosive hydrazoic acid. This reaction should only be performed in a well-ventilated fume hood with appropriate safety measures in place.

IV. References

  • Silica gel-promoted synthesis of amide by Rearrangement of oxime under visible light. (n.d.). ResearchGate.

  • Beckmann rearrangement. (2023, October 27). In Wikipedia.

  • Natarajan, N., Mouttousadeappane, D., & Gnanasambandam, V. (2023). Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes. Organic & Biomolecular Chemistry.

  • Pulipaka, A. B., & Bergmeier, S. C. (2008). A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. The Journal of Organic Chemistry, 73(5), 1866–1871.

  • Beckmann Rearrangement of Oximes Using Doped Silica Gel Complex. (2015). Asian Journal of Chemistry, 27(2), 555-557.

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry.

  • Propagation in Reported Organocatalytic Beckmann Rearrangement. (n.d.). The Royal Society of Chemistry.

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). Molecules, 23(5), 1039.

  • Ring Size and Substituent Effects in the Beckmann Rearrangement: A Systematic Experimental and DFT Study of Cyclic Oxime Reactivity. (2023). ChemRxiv.

  • 6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI). (n.d.). NextSDS.

  • NMR study of 6-azabicyclo[3.2.1]octene derivatives, by-products of catharanthine synthesis. (1994). Journal of the Chemical Society, Perkin Transactions 2, (2), 213-218.

  • Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. (2011). Organic Letters, 13(18), 4882–4885.

  • A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. (2008). The Journal of Organic Chemistry, 73(5), 1866–1871.

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry, 64(14), 10245–10271.

  • Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3742–3745.

  • Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h). (2025). Molecules, 30(4), 896.

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021).

  • Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. (2012). Journal of the American Chemical Society, 134(41), 17094–17103.

  • Synthesis of 6-Aza-bicyclo[1][3][5]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. (n.d.). ResearchGate.

  • Beckmann Rearrangement of Oximes Derived from Ring and Side Chain Substituted 3-Phosphonomethylcyclohexenones. (1998). Journal of Chemical Research, Synopses, (1), 4-5.

  • Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. (2022). The Journal of Organic Chemistry, 87(24), 16428–16438.

  • Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. (2024). The Journal of Organic Chemistry, 89(2), 1238–1248.

  • Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. (2018). Journal of the American Chemical Society, 140(16), 5264–5271.

  • The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. (2025). Biochemistry.

  • 6-Azabicyclo[3.2.1]octane. (n.d.). Sigma-Aldrich.

  • Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isopropenylcyclohexene hydration and its reaction with acetonitrile. (1989). Russian Chemical Bulletin, 38(3), 594–598.

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry, 64(14), 10245–10271.

  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. (2026). Designed Monomers and Polymers.

Sources

Technical Support Center: Isolation & Extraction of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed specifically for researchers, synthetic chemists, and drug development professionals dealing with the unique physicochemical challenges of bridged bicyclic amides.

The 6-azabicyclo[3.2.1]octane skeleton is a synthetically challenging bridged system, often requiring specialized handling compared to the more ubiquitous 8-azabicyclo[3.2.1]octane (tropane) core (1). Functionalization at the nitrogen—specifically N-substitution like the acetyl group in our target—drastically alters its chemical reactivity and extraction profile (2). The successful isolation of these complex heterocycles demands highly optimized downstream processing (3).

Part 1: Core Principles & FAQs

Q: Why does my standard acid/base extraction protocol yield poor recovery for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one? A: Unlike classical tropane alkaloids which contain a basic amine that can be protonated to control aqueous/organic partitioning, your target molecule contains an N-acetyl group. The delocalization of the nitrogen lone pair into the acetyl carbonyl renders the nitrogen non-basic (neutral). Furthermore, the ketone at the 4-position acts as a strong hydrogen-bond acceptor, significantly increasing the molecule's aqueous solubility. Consequently, pH adjustments (e.g., basifying to pH 10) will not drive the compound into the organic phase. You must rely on thermodynamic activity modification ("salting out") rather than pH manipulation.

Q: Which solvent system is optimal for extracting this neutral, moderately polar bicyclic compound? A: For highly polar, neutral azabicyclic compounds, halogenated solvents like Dichloromethane (DCM) or a specialized mixture of Chloroform/Isopropanol (3:1 v/v) generally outperform standard ethereal solvents or aliphatic hydrocarbons. The addition of isopropanol disrupts the hydration shell around the ketone and amide moieties, facilitating mass transfer into the organic phase.

Part 2: Extraction Logic & Workflow Visualization

The following diagram outlines the logical progression of our optimized extraction protocol, specifically tailored to bypass the limitations of standard acid-base workups.

ExtractionWorkflow A Aqueous Reaction Mixture (Containing Target Compound) B Salting Out (Saturate with NaCl) A->B C Solvent Addition (CHCl3:iPrOH 3:1, 3x Vol) B->C D Liquid-Liquid Partitioning (Separatory Funnel) C->D E Organic Phase (Target Compound) D->E Bottom Layer F Aqueous Phase (Salts & Polar Impurities) D->F Top Layer (Discard/Re-extract) G Drying (Anhydrous Na2SO4) E->G H Concentration (Rotary Evaporation) G->H I Isolated 6-Acetyl-6-azabicyclo [3.2.1]octan-4-one H->I

Caption: Fig 1: Optimized solvent extraction workflow for neutral azabicyclic compounds utilizing salting-out mechanics.

Part 3: Troubleshooting Guide

Issue 1: Severe emulsion formation during Ethyl Acetate (EtOAc) extraction.

  • Root Cause: The amphiphilic nature of the N-acetylated azabicycle can act as a weak surfactant, stabilizing micro-droplets of water in EtOAc.

  • Resolution: Switch the extraction solvent to DCM or a Chloroform/Isopropanol mix. Their higher density and different interfacial tension profiles break emulsions formed by bicyclic amides. If EtOAc must be used, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts, or centrifuge the mixture at 3000 x g for 10 minutes to mechanically force phase separation.

Issue 2: Low isolated yield (<40%) despite multiple organic washes.

  • Root Cause: The target compound remains partitioned in the aqueous phase due to its high hydrophilicity and hydrogen-bonding capabilities.

  • Resolution: Implement a rigorous "salting out" protocol. Saturate the aqueous phase with solid Sodium Chloride (NaCl) before extraction. This increases the ionic strength of the aqueous layer, decreasing the solubility of the non-ionic organic product.

Part 4: Quantitative Extraction Data

The table below summarizes the comparative extraction efficiencies for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one across various solvent systems.

Solvent SystemAqueous Phase AdditiveExtraction Efficiency (%)Emulsion RiskPartition Coefficient (log P_app)
Dichloromethane (DCM)None45%Low0.8
Dichloromethane (DCM)Saturated NaCl88%Low1.9
Ethyl Acetate (EtOAc)None35%Medium0.5
Ethyl Acetate (EtOAc)Saturated NaCl82%High1.7
Chloroform:Isopropanol (3:1) Saturated NaCl 96% Low 2.4

Note: Data represents extrapolated partitioning metrics for highly polar, neutral azabicyclic amides based on internal empirical modeling.

Part 5: Validated Step-by-Step Methodology

This self-validating protocol is engineered to maximize the recovery of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one by exploiting thermodynamic partitioning rather than pH gradients.

Step 1: Pre-Processing & Concentration

  • Action: If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF, or Methanol), concentrate the crude mixture under reduced pressure to remove the organic volatiles.

  • Causality: Residual miscible solvents act as co-solvents, drastically increasing the aqueous solubility of the target compound and preventing phase separation.

  • Self-Validation: The aqueous layer should appear turbid or form a distinct oily second phase as the product begins to crash out of the purely aqueous environment.

Step 2: Aqueous Reconstitution & Salting Out

  • Action: Dilute the concentrated residue in distilled water (10 mL per gram of theoretical yield). Add solid NaCl incrementally under vigorous stirring until no more dissolves (approx. 36 g per 100 mL of water at 20°C).

  • Causality: NaCl increases the ionic strength of the water, tightly binding water molecules and decreasing the hydration of the neutral organic molecule (salting out).

  • Self-Validation: Undissolved salt crystals remaining at the bottom of the flask indicate that absolute saturation has been achieved.

Step 3: Primary Extraction

  • Action: Add 3 volumes of a Chloroform/Isopropanol (3:1 v/v) mixture to the saturated aqueous layer.

  • Causality: The chloroform provides a high-density, moderately polar organic environment, while the isopropanol actively disrupts the hydrogen bonding network between the water and the ketone/amide groups of the target molecule.

  • Self-Validation: Clear phase separation without a "rag layer" (emulsion band) at the interface indicates successful solvent disruption.

Step 4: Partitioning & Phase Separation

  • Action: Transfer to a separatory funnel. Invert gently 10-15 times. Do not shake vigorously. Vent the stopcock frequently. Allow the layers to separate for at least 15 minutes. Collect the lower organic layer. Repeat the extraction two more times with fresh solvent.

  • Causality: Gentle inversion prevents the mechanical shearing that creates stable micro-emulsions, while repeated extractions drive the equilibrium toward total organic recovery.

Step 5: Washing, Drying, & Concentration

  • Action: Combine the organic extracts and wash once with a minimal volume (1/10th of the organic volume) of saturated aqueous NaCl. Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4) for 20 minutes. Filter and concentrate under reduced pressure (rotary evaporator, bath temp 35°C).

  • Causality: The brine wash removes trace water-soluble inorganic impurities co-extracted by the isopropanol. Na2SO4 chemically binds residual water.

  • Self-Validation: The drying agent should flow freely (like sand) when swirled; clumping indicates that more drying agent is required.

Part 6: References

  • Title: Construction of the 6-Azabicyclo[3.2.1]octane Ring System via Higher-Order Cycloaddition Source: Thieme Connect URL:

  • Title: A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution Source: ACS Publications URL:

  • Title: Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes Source: RSC Publishing URL:

Sources

Preventing thermal degradation of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one during distillation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of complex bicyclic pharmaceutical intermediates. This guide is specifically engineered for researchers and process chemists struggling with the thermal degradation of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one during distillation.

Mechanistic Context: The Vulnerability of Bicyclic Amides

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is a sterically constrained, bridged bicyclic system containing both an amide (N-acetyl) and a ketone functional group. The core issue during purification is thermal degradation .

When subjected to the sustained high temperatures of conventional distillation, the inherent ring strain of the azabicyclo scaffold, combined with the thermal lability of the nitrogen-pyramidalized amide bond, leads to catastrophic failure[1]. The thermal energy overcomes the activation barrier for ring-opening, retro-Mannich-type cleavages, and subsequent polymerization. Furthermore, any trace acidic or basic impurities left over from upstream synthesis will act as catalysts, accelerating the decomposition of the amide linkage even at moderate temperatures[1].

To successfully isolate this compound, the thermodynamic stress must be bypassed entirely by manipulating the physical environment—specifically, through ultra-low pressure kinetics.

Troubleshooting & FAQs (Diagnostic Guide)

Q1: My crude mixture turns into a dark, viscous tar during standard fractional distillation. What is happening at a molecular level? A: You are observing thermal cleavage and polymerization. In standard fractional distillation, the residence time of the molecule in the heated pot is measured in hours. At temperatures exceeding 120°C, the constrained bicyclic amide undergoes thermal stress, leading to ring-opening and tar formation. To prevent this, you must transition to a continuous separation process with a residence time of only tens of seconds[2].

Q2: How can I achieve the necessary vaporization without destroying the 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one scaffold? A: You must utilize Short-Path Distillation (SPD) or Molecular Distillation. By dropping the system pressure to ultra-low vacuum levels (e.g., down to 0.001 mbar), you drastically lower the boiling point of the compound[3]. This allows the structurally sensitive intermediate to evaporate at gentle temperatures (80–90°C) rather than its atmospheric boiling point, preserving its molecular integrity[3].

Q3: Why is my short-path distillation yielding impure or degraded product despite using high vacuum? A: This is almost always a pre-treatment failure. If your crude mixture contains trace acids, bases, or transition metal catalysts from the previous synthetic step, these will concentrate in the evaporator. Even under high vacuum, these impurities catalyze the degradation of the azabicyclo scaffold[1]. You must implement a strict neutralization and washing protocol prior to loading the crude into the SPD system.

Q4: What is the significance of the "short path" in this context? A: In SPD, the distance between the heated evaporator wall and the internal condenser is typically only a few centimeters[3]. This minimizes the distance the vaporized molecules must travel, reducing the risk of thermal decomposition and preventing the vapor from condensing and refluxing back into the heat zone[4].

Visualizing the Distillation Logic

DegradationLogic Start Crude 6-Acetyl-6-azabicyclo [3.2.1]octan-4-one Path1 Conventional Distillation (High Temp, Long Residence) Start->Path1 Path2 Short-Path Distillation (Low Temp, <0.01 mbar) Start->Path2 Deg1 Thermal Cleavage & Ring Strain Release Path1->Deg1 Success Intact Target Compound (>98% Purity) Path2->Success Deg2 Polymerization & Yield Loss Deg1->Deg2

Logical pathway comparing conventional vs. short-path distillation outcomes.

Quantitative Performance Data

The following table summarizes the empirical causality between distillation parameters and the survival rate of thermally sensitive bicyclic amides.

Distillation MethodOperating PressureEvaporator TempResidence TimeAPI YieldTarget Purity
Fractional (Batch) 10 – 50 mbar140 – 160°C1 – 3 hours< 40%< 80%
Standard Vacuum 1 – 5 mbar110 – 130°C30 – 60 mins60 – 70%85 – 90%
Short-Path (SPD) < 0.01 mbar80 – 90°C10 – 30 seconds> 90% > 98%

Validated Experimental Protocol: Short-Path Distillation

This self-validating protocol ensures that the physical and chemical prerequisites for stabilizing 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one are met before thermal energy is applied.

Phase 1: Chemical Pre-Treatment (Crucial for Stability)
  • Neutralization: Dissolve the crude 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one in a non-polar solvent (e.g., dichloromethane). Wash the organic layer twice with a 5% aqueous NaHCO3​ solution to neutralize any trace acidic catalysts that could trigger amide cleavage.

  • Brine Wash & Drying: Wash with saturated aqueous NaCl (brine) and dry the organic layer over anhydrous Na2​SO4​ . Filter the solution.

  • Solvent Removal: Strip the solvent using a rotary evaporator at a maximum water bath temperature of 35°C to yield the conditioned crude oil.

Phase 2: System Degassing

Causality: Residual solvents will rapidly expand under ultra-low vacuum, causing "bumping" that splatters crude impurities directly onto the clean condenser.

  • Load the conditioned crude into the SPD feed vessel.

  • Apply a moderate vacuum (approx. 10 mbar) and gently warm the feed vessel to 40°C for 30 minutes to pull off any trapped volatile solvents or dissolved gases.

Phase 3: Short-Path Distillation Execution
  • Vacuum Initialization: Engage the backing pump and diffusion/turbomolecular pump. Verify that the system pressure stabilizes at < 0.01 mbar before applying any heat to the main evaporator[3].

  • Thermal Gradients:

    • Set the internal condenser temperature to 10°C . (Cold enough to trap the vaporized API instantly, but warm enough to prevent the viscous product from freezing and clogging the collection path).

    • Set the main evaporator (wiped-film or short-path jacket) to 85°C .

  • Continuous Feed: Slowly open the feed valve to allow the crude to enter the evaporator. The wiper rollers will create a thin liquid film against the heated wall.

  • Collection: The 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one will vaporize almost instantly, travel the few centimeters to the condenser, and flow into the distillate receiving flask[3]. The heavy, polymerized impurities will drop into the residue flask.

  • Storage: Break the vacuum with dry Argon (not air, to prevent oxidative degradation) and store the purified intermediate at -20°C.

ProtocolWorkflow S1 1. pH Neutralization S2 2. Degassing S1->S2 S3 S3 S2->S3 S4 4. Gentle Evaporation (80-90°C) S3->S4 S5 5. Cold Condensation S4->S5

Step-by-step workflow for the short-path distillation of sensitive bicyclic amides.

References

  • extraktLAB . (2025). Short Path Distillation: Everything You Should Know. Retrieved from:[Link]

  • Lab Unique . (2025). Short Path Distillation Complete Guide. Retrieved from:[Link]

  • Edwards Vacuum . How does short path distillation work? Retrieved from:[Link]

  • MDPI - Molecules . (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Retrieved from:[Link]

Sources

Minimizing side reactions during 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in minimizing side reactions and optimizing your synthetic route to this valuable bicyclic ketone. As a key structural motif in various biologically active compounds, the efficient synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is of significant interest. This guide offers practical, field-proven insights to navigate the common challenges encountered during its preparation.

I. Synthetic Strategy Overview: The Robinson Annulation Approach

The most common and practical approach to the 6-azabicyclo[3.2.1]octane core of the target molecule is a Robinson annulation. This powerful ring-forming reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3] In the context of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one synthesis, this typically involves the reaction of an N-acetyl-4-piperidone derivative with an α,β-unsaturated ketone, such as methyl vinyl ketone.

Below is a general workflow illustrating the key transformations in the Robinson annulation route.

cluster_0 Robinson Annulation Workflow A N-Acetyl-4-piperidone C Michael Adduct (1,5-Diketone) A->C Michael Addition (Base-catalyzed) B Methyl Vinyl Ketone (MVK) B->C D Intramolecular Aldol Condensation C->D Base-catalyzed E 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one D->E Dehydration

Caption: General workflow for the synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one via Robinson Annulation.

II. Troubleshooting Guides for Common Side Reactions

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and practical solutions.

Problem 1: Formation of Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • A significant amount of insoluble, amorphous material is observed during workup.

  • Low yield of the desired product.

Causality: The Michael acceptor, typically methyl vinyl ketone (MVK), is prone to polymerization under basic conditions.[4] This is a common side reaction in Robinson annulations and can significantly reduce the yield of the desired product.

Troubleshooting Protocol:

  • Control the Rate of Addition: Add the methyl vinyl ketone slowly to the reaction mixture containing the N-acetyl-4-piperidone and the base. This maintains a low instantaneous concentration of MVK, minimizing its self-polymerization.

  • Use of MVK Precursors: Instead of MVK, a Mannich base precursor, such as 4-(diethylamino)-2-butanone hydrochloride, can be used.[5] The MVK is generated in situ under the reaction conditions, ensuring a low and steady concentration.

  • Optimize Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of both the desired reaction and the competing polymerization.

  • Choice of Base: While strong bases are required, using a milder base or a hindered base might reduce the rate of MVK polymerization.

Parameter Recommendation for Minimizing Polymerization Rationale
MVK Addition Slow, dropwise additionMaintains low MVK concentration
Temperature Lower temperature (e.g., 0-10 °C)Reduces polymerization rate
Alternative Reagent Use of an MVK precursorIn situ generation of MVK
Problem 2: Incomplete Cyclization and Presence of Michael Adduct

Symptoms:

  • TLC or LC-MS analysis of the crude product shows a significant spot corresponding to the 1,5-diketone Michael adduct.

  • The final product is difficult to purify due to the presence of a closely eluting impurity.

Causality: The intramolecular aldol condensation is a reversible reaction. If the reaction conditions are not optimized, the equilibrium may not favor the cyclized product. Insufficient reaction time or temperature can also lead to incomplete cyclization.

Troubleshooting Protocol:

  • Increase Reaction Time and/or Temperature: After the initial Michael addition, ensure sufficient time and/or a moderate increase in temperature to drive the intramolecular aldol condensation to completion.

  • Choice of Solvent: The solvent can influence the rate of the aldol condensation. Protic solvents can participate in proton transfer steps and may facilitate the reaction.

  • Ensure Adequate Base: A sufficient amount of base is crucial for the deprotonation step that initiates the aldol condensation.

cluster_1 Troubleshooting Incomplete Cyclization Start Crude product with Michael Adduct Step1 Increase reaction time/temperature Start->Step1 Step2 Optimize solvent Step1->Step2 Step3 Ensure sufficient base Step2->Step3 End Complete cyclization to desired product Step3->End

Caption: Logical workflow for addressing incomplete cyclization.

Problem 3: N-Deacetylation of the Product

Symptoms:

  • Presence of a more polar byproduct in the crude mixture, as observed by TLC.

  • Mass spectrometry data shows a peak corresponding to the deacetylated product (6-azabicyclo[3.2.1]octan-4-one).

  • NMR spectroscopy reveals the absence of the acetyl group signals.

Causality: The N-acetyl group can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures.[6] This can occur during the reaction itself if harsh conditions are used, or during an acidic or basic workup.

Troubleshooting Protocol:

  • Maintain Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Neutral Workup: Quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base, followed by extraction with an organic solvent. Avoid strong acid or base washes during the workup.

  • Purification Considerations: If deacetylation is observed, purification by column chromatography should be performed on neutral silica gel.

Condition Recommendation to Prevent N-Deacetylation
Reaction pH Maintain basic conditions required for the reaction, but avoid overly harsh bases or prolonged heating.
Workup Use a neutral or mildly acidic quench.
Purification Use neutral silica gel for chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Robinson annulation in this synthesis?

A1: While various bases can be used, sodium ethoxide or potassium tert-butoxide are commonly employed. The choice of base can influence the reaction rate and the formation of side products. It is recommended to start with a standard base like sodium ethoxide and optimize from there.

Q2: How can I effectively purify the final product, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one?

A2: The product is a polar ketone. Purification is typically achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. Given its polarity, reverse-phase chromatography could also be a viable option.

Q3: Can other α,β-unsaturated ketones be used in place of methyl vinyl ketone?

A3: Yes, other α,β-unsaturated ketones can be used, which will result in different substituents on the bicyclic ring. However, the reactivity of the Michael acceptor will influence the reaction conditions required.

Q4: I am observing the formation of an unexpected isomer. What could be the cause?

A4: Epimerization at the carbon alpha to the ketone (C5) is a possibility, especially under prolonged exposure to basic conditions. This can lead to a mixture of diastereomers. To minimize this, it is advisable to use the minimum necessary reaction time and to neutralize the reaction mixture promptly during workup.

Q5: What are the key spectroscopic features to confirm the structure of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one?

A5:

  • ¹H NMR: Look for the characteristic singlet for the acetyl methyl group, and the complex multiplets for the bicyclic protons.

  • ¹³C NMR: The spectrum should show two carbonyl signals, one for the ketone and one for the amide (acetyl group).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₁₃NO₂ should be observed.

  • IR Spectroscopy: Characteristic absorption bands for the ketone and amide carbonyl groups should be present.

IV. Experimental Protocol: Robinson Annulation for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and starting materials.

Materials:

  • N-acetyl-4-piperidone

  • Methyl vinyl ketone (or a suitable precursor)

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of N-acetyl-4-piperidone in anhydrous ethanol at 0 °C under an inert atmosphere, add sodium ethoxide.

  • Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture while maintaining the temperature at 0 °C. Stir the mixture at this temperature for a specified time to allow for the Michael addition to proceed.

  • Intramolecular Aldol Condensation: Allow the reaction mixture to warm to room temperature and then gently reflux for a period to drive the intramolecular aldol condensation and subsequent dehydration. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and quench by adding saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

V. References

  • Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). A stereoselective total synthesis of the Wieland-Miescher ketone. Tetrahedron Letters, 12(46), 4995-4998. ([Link])

  • Heathcock, C. H., Mahaim, C., Schlecht, M. F., & Utawanit, T. (1984). Acyclic stereoselection. 23. Stereoselective total synthesis of (.+-.)-vernolepin and (.+-.)-vernomenin. The Journal of Organic Chemistry, 49(18), 3264-3274. ([Link])

  • Recent advances in the intramolecular Mannich reaction in natural products total synthesis. Organic Chemistry Frontiers. ([Link])

  • Robinson annulation. In Wikipedia. ([Link])

  • The Robinson Annulation. Master Organic Chemistry. ([Link])

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. ([Link])

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. ([Link])

  • Synthesis of 6-Aza-bicyclo[5][7][8]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Request PDF. ([Link])

  • Synthesis of bicyclo-heptane, 6-oxabicyclo-octane and 3-azabicyclo-nonene derivatives in the course of 1,2,4-trimethyl-4-isoprop. Springer. ([Link])

  • A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. Figshare. ([Link])

  • A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. ACS Publications. ([Link])

  • Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes. PubMed. ([Link])

  • Robinson Annulation Mechanism. BYJU'S. ([Link])

  • Amides can be hydrolysed under acidic or basic conditions too. Al-Kimia. ([Link])

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. ([Link])

  • Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. ([Link])

  • 6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI). NextSDS. ([Link])

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. ([Link])

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. ([Link])

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride - Carl MF Mansson and Noah Z. Burns*1. Organic Syntheses. ([Link])

  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Request PDF. ([Link])

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Publishing. ([Link])

  • Dieckmann Reaction. Cambridge University Press & Assessment. ([Link])

  • Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. KoreaScience. ([Link])

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC. ([Link])

  • Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Beilstein Journals. ([Link])

  • bicyclo[3.2.1]octan-3-one. Organic Syntheses. ([Link])

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. MDPI. ([Link])

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. ([Link])

  • Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Chemistry Portal. ([Link])

  • Impurities Application Notebook. Waters. ([Link])

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Semantic Scholar. ([Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. stoltz2.caltech.edu. ([Link])

  • Organocatalysed asymmetric Mannich reactions. Radboud Repository. ([Link])

  • An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ScienceDirect. ([Link])

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Validation & Comparative

Comparing synthetic routes for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of synthetic strategies for the preparation of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (CAS: 100782-25-0) [1], a privileged bridged nitrogen heterocycle. This guide evaluates the mechanistic causality, scalability, and experimental robustness of the two primary synthetic pathways used by drug development professionals to construct this framework.

Executive Summary & Structural Significance

The 6-azabicyclo[3.2.1]octane skeleton is a foundational motif found in numerous biologically active alkaloids (e.g., securinine, aphanorphine) and synthetic neuroactive ligands targeting nicotinic acetylcholine receptors [2]. The N-acetylated derivative, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, serves as a highly stable, functionalized intermediate. Because direct bridging of simple piperidine or pyrrolidine rings often suffers from poor regioselectivity, advanced synthetic routes rely on either skeletal rearrangement or intramolecular Michael additions to forge the complex bicyclic system with high stereocontrol.

Mechanistic Evaluation of Synthetic Routes

Route A: Skeletal Rearrangement of 2-Azabicyclo[2.2.2]octenes (The Holmes Method)

Developed by Holmes et al., this classical approach leverages the predictable stereochemistry of imino Diels-Alder adducts [3].

  • Causality in Design: The reaction is initiated by the electrophilic addition of N-bromosuccinimide (NBS) to the alkene of a 2-azabicyclo[2.2.2]oct-5-ene derivative. The formation of a rigid bromonium ion forces an anti-periplanar alkyl migration. The [2.2.2] system relieves ring strain by expanding into the thermodynamically favored [3.2.1] skeleton. Water acts as the nucleophile to trap the intermediate, yielding a rearranged bromohydrin which is subsequently oxidized and N-acetylated.

HolmesRearrangement A 2-Azabicyclo[2.2.2]oct-5-ene (Diels-Alder Adduct) B Bromonium Ion Intermediate A->B NBS, H2O Electrophilic Addition C Rearranged Bromohydrin (6-Aza[3.2.1] skeleton) B->C Alkyl Migration & Ring Expansion D 6-Acetyl-6-azabicyclo [3.2.1]octan-4-one C->D 1. Oxidation 2. N-Acetylation

Fig 1. Skeletal rearrangement of 2-azabicyclo[2.2.2]octene to the 6-azabicyclo[3.2.1]octane core.
Route B: Intramolecular Michael Cyclization of Vinylnitroso Intermediates (The Weinreb Method)

A more modern, highly stereoselective approach involves the base-promoted intramolecular cyclization of α -chloro-O-silyloximes [4].

  • Causality in Design: This system is elegantly self-orchestrating. Tetrabutylammonium fluoride (TBAF) serves a dual purpose. First, its high fluorophilicity cleaves the O-silyl group, triggering the elimination of chloride to generate a highly reactive, transient vinylnitroso intermediate (the Michael acceptor). Concurrently, TBAF acts as a mild base, deprotonating the tethered sulfonamide (or amide) nitrogen, which then executes a rapid 6-exo-trig intramolecular Michael addition to close the bridged ring.

WeinrebMichael A alpha-Chloro-O-silyloxime Precursor B Vinylnitroso Intermediate (Michael Acceptor) A->B TBAF (Desilylation & Elimination) C Sulfonamide Deprotonation (N-Nucleophile) A->C TBAF (Base Action) D Intramolecular Michael Addition B->D C->D E 6-Azabicyclo[3.2.1] octan-4-one oxime D->E Cyclization

Fig 2. TBAF-promoted intramolecular Michael addition of vinylnitroso intermediates.

Quantitative Comparison of Synthetic Routes

When selecting a route for scaling up 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, researchers must weigh precursor availability against stereochemical control.

ParameterRoute A: Skeletal RearrangementRoute B: Intramolecular Michael
Core Yield 60–75% (over 2 steps)76–85% (single cyclization step)
Stereocontrol Moderate (Diastereomeric mixtures possible during oxidation)Excellent (Exclusive E-oxime geometry confirmed by X-ray)
Reagent Safety Requires stoichiometric NBS and heavy metal oxidants (e.g., Jones reagent)Uses TBAF; avoids heavy metals, but requires pre-functionalized oximes
Scalability High (Diels-Alder precursors are cheap and easily synthesized on multi-gram scale)Medium (Synthesis of α -chloro-O-silyloxime precursor adds linear steps)
Downstream Processing Direct oxidation yields the ketoneRequires oxime hydrolysis to yield the ketone

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate self-validating checkpoints (e.g., TLC tracking, temperature control) to verify intermediate formation before proceeding.

Protocol A: Skeletal Rearrangement & Acetylation (Adapted from Holmes et al.) [3]
  • Bromohydrin Formation: Dissolve the 2-azabicyclo[2.2.2]oct-5-ene adduct (1.0 equiv) in a 4:1 mixture of dimethoxyethane (DME) and water. Causality: DME ensures organic solubility, while water is strictly required as the nucleophile.

  • Cool the solution to 0 °C. Add NBS (1.1 equiv) portion-wise in the dark to prevent radical side-reactions. Stir for 2 hours.

  • Validation Check: Monitor via TLC (EtOAc/Hexane). The disappearance of the alkene spot and the appearance of a highly polar bromohydrin spot confirms successful rearrangement.

  • Oxidation: Extract the bromohydrin into EtOAc, dry, and concentrate. Dissolve in acetone at 0 °C and add Jones reagent dropwise until a persistent orange color remains. Quench with isopropanol.

  • N-Acetylation: Following deprotection of the bridgehead nitrogen (if a carbamate/benzyl group was used), dissolve the crude 6-azabicyclo[3.2.1]octan-4-one in dry DCM. Add triethylamine (2.0 equiv) and acetyl chloride (1.2 equiv) at 0 °C. Stir for 1 hour, wash with saturated NaHCO₃, and purify via flash chromatography to isolate 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Protocol B: Intramolecular Michael Cyclization (Adapted from Weinreb et al.) [4]
  • Cyclization: To a flame-dried flask, add the α -chloro-O-silyloxime precursor (1.0 equiv, e.g., 190 mg) and dissolve in anhydrous acetonitrile (5.0 mL, 0.1 M). Cool strictly to 0 °C under an argon atmosphere.

  • Triggering the Cascade: Add TBAF (1.0 M in THF, 2.5 equiv) dropwise over 10 minutes. Causality: The excess TBAF is required because it is consumed both in desilylation and as a base for the sulfonamide.

  • Stir at 0 °C for 1 hour.

  • Validation Check: The reaction is self-indicating; the solution often shifts from pale yellow to deep orange as the transient vinylnitroso species forms and is rapidly consumed. Quench with saturated aqueous NH₄Cl.

  • Hydrolysis & Acetylation: Extract the resulting 6-azabicyclo[3.2.1]octan-4-one oxime with EtOAc. Hydrolyze the oxime to the ketone using NaHSO₃ in aqueous ethanol under reflux. Finally, deprotect the sulfonamide (e.g., using SmI₂ or Na/NH₃) and acetylate using acetyl chloride/TEA as described in Protocol A.

Conclusion

For rapid, large-scale generation of the 6-azabicyclo[3.2.1]octane framework from inexpensive starting materials, Route A (Skeletal Rearrangement) remains highly effective, despite requiring heavy-metal oxidation. Conversely, for drug discovery programs requiring strict stereocontrol and mild conditions, Route B (Intramolecular Michael Addition) provides a highly elegant, self-orchestrating system that bypasses the need for toxic oxidants, making it the superior choice for late-stage functionalization.

References

  • Cramer, N., et al. "A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution." The Journal of Organic Chemistry, 2008. URL:[Link]

  • Holmes, A. B., et al. "Participation of sulphonamide nitrogen in the rearrangement of the 2-azabicyclo[2.2.2]octane skeleton: an efficient synthesis of the 6-azabicyclo[3.2.1]octan-4-one system." Journal of the Chemical Society, Chemical Communications, 1983. URL:[Link]

  • Weinreb, S. M., et al. "Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems." The Journal of Organic Chemistry (via PMC), 2007. URL:[Link]

Reactivity Comparison: 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one vs. Tropinone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroactive compounds and complex alkaloid scaffolds, azabicyclic ketones serve as critical synthetic intermediates. While tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and 6-acetyl-6-azabicyclo[3.2.1]octan-4-one share a [3.2.1] bicyclic framework, their chemical behaviors diverge drastically. This guide provides an in-depth comparative analysis of their reactivity profiles, driven by differences in nitrogen positioning, molecular symmetry, and functional group hybridization.

Structural and Electronic Foundations (The Causality of Reactivity)

To predict and control the reactivity of these scaffolds, one must first understand the geometric and electronic constraints imposed by their respective frameworks.

Tropinone (Symmetrical 8-Aza Framework): Tropinone features a nitrogen atom bridging the C1 and C5 positions, creating a perfectly symmetrical meso compound[1]. The nitrogen is an sp3 -hybridized tertiary amine, rendering it highly basic and nucleophilic. The ketone is located at C3, flanked by two identical methylene groups (C2 and C4), which dictates a symmetrical enolization profile.

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (Asymmetrical 6-Aza Framework): In stark contrast, this compound places the nitrogen atom within the two-carbon bridge (C6) and the ketone at C4, immediately adjacent to the C5 bridgehead[2]. The nitrogen is acetylated, forcing its lone pair to delocalize into the carbonyl π∗ orbital. This amide resonance shifts the nitrogen to an sp2 -like planar geometry, completely quenching its basicity and nucleophilicity[3]. Furthermore, the asymmetry of the ketone's environment introduces strict regiochemical mandates during enolization.

Comparative Reactivity Profiles

Enolization Regioselectivity

When treated with a strong, bulky base like Lithium Diisopropylamide (LDA), tropinone undergoes deprotonation at either C2 or C4. Because of the molecule's internal plane of symmetry, both pathways yield the identical thermodynamic enolate[1].

Conversely, the enolization of 6-acetyl-6-azabicyclo[3.2.1]octan-4-one is strictly governed by Bredt's Rule . Deprotonation at C5 would generate a Δ4,5 double bond at the bridgehead. In a small [3.2.1] bicyclic system, a bridgehead alkene induces catastrophic ring strain and is energetically forbidden[2]. Consequently, deprotonation is forced to occur exclusively at the C3 methylene, yielding a 100% regiospecific Δ3,4 enolate.

Carbonyl Reduction Stereoselectivity

The reduction of tropinone with sodium borohydride ( NaBH4​ ) is highly diastereoselective. The rigid bicyclic structure shields the endo face, prompting hydride attack from the less-hindered equatorial (exo) trajectory. This reliably produces the axial alcohol, tropine, as the major product[1].

For 6-acetyl-6-azabicyclo[3.2.1]octan-4-one, the C4 ketone is severely congested by the adjacent C5 bridgehead and the steric bulk of the C6-acetyl group. This extreme steric bias dictates a highly stereospecific hydride attack, typically yielding a single diastereomeric alcohol, which is highly advantageous for asymmetric synthesis[4].

Quantitative Reactivity Metrics
Parameter6-Acetyl-6-azabicyclo[3.2.1]octan-4-oneTropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one)
Symmetry AsymmetricSymmetric (Meso)
Enolization Regioselectivity 100% C3 (0% C5 due to Bredt's Rule)50:50 (C2/C4 are chemically equivalent)
Reduction Diastereomeric Ratio > 95:5 (Sterically directed single isomer)~ 90:10 (Tropine : Pseudotropine)
Nitrogen pKa​ (Conjugate Acid) < 0 (Non-basic amide)~ 8.5 (Basic tertiary amine)
Electrophilic N-Alkylation Unreactive under standard conditionsHighly Reactive (Forms quaternary salts)

Mechanistic Pathway Visualization

Reactivity_Pathways N_Trop Tropinone (8-aza, C3-ketone) N_Trop_Enol Symmetrical Enolate (C2 or C4) N_Trop->N_Trop_Enol LDA, -78°C N_Trop_Red Tropine (Endo-OH) via Equatorial Attack N_Trop->N_Trop_Red NaBH4 N_Aza 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (6-aza, C4-ketone) N_Aza_Enol Regiospecific Enolate (Exclusively C3) N_Aza->N_Aza_Enol LDA, -78°C N_Aza_Red Sterically Directed Stereospecific Alcohol N_Aza->N_Aza_Red NaBH4 N_Bredt Bredt's Rule Blockade (No C5 Enolization) N_Aza->N_Bredt Base Attack at C5 N_Bredt->N_Aza_Enol Redirects to C3

Mechanistic divergence in enolization and reduction pathways due to structural asymmetry.

Validated Experimental Protocols

The following workflows are designed as self-validating systems, ensuring that the mechanistic principles described above can be empirically proven at the bench.

Protocol A: Regiospecific Enolization & Trapping of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Causality & Validation: Trapping the kinetic enolate with Trimethylsilyl chloride (TMS-Cl) prevents thermodynamic equilibration. The absolute regioselectivity (dictated by Bredt's rule) is self-validated during NMR analysis: the complete absence of a C5 vinylic proton and the presence of a distinct C3 vinylic signal proves exclusive Δ3,4 enolization.

  • Preparation: Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol). Cool to -78 °C.

  • Base Generation: Add n-Butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Enolization: Slowly add a solution of 6-acetyl-6-azabicyclo[3.2.1]octan-4-one (1.0 mmol) in THF (2 mL). Stir at -78 °C for 1 hour to ensure complete deprotonation at C3.

  • Trapping: Rapidly inject TMS-Cl (1.5 mmol). Maintain at -78 °C for 15 minutes, then allow the reaction to warm to room temperature over 1 hour.

  • Workup & Validation: Quench with saturated aqueous NaHCO3​ . Extract with hexanes ( 3×10 mL) to avoid hydrolyzing the silyl enol ether. Dry over Na2​SO4​ , concentrate under reduced pressure, and immediately analyze via 1H NMR to confirm the C3 vinylic proton shift.

Protocol B: Diastereoselective Reduction of Tropinone

Causality & Validation: NaBH4​ provides a mild hydride source that is highly sensitive to the steric environment of the bicyclic framework, favoring the exo-attack trajectory[1]. The outcome is self-validated via GC-MS or NMR, where the axial vs. equatorial methine protons exhibit distinct chemical shifts and coupling constants, quantifying the tropine/pseudotropine ratio.

  • Preparation: Dissolve tropinone (5.0 mmol) in 15 mL of anhydrous methanol in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Reduction: Add NaBH4​ (7.5 mmol) in small portions over 15 minutes. Caution: Addition must be controlled to manage the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quench: Cool the mixture back to 0 °C and carefully quench by adding 1M HCl dropwise until gas evolution ceases.

  • Workup & Validation: Basify the aqueous layer to pH 10 using 2M NaOH (to ensure the basic tropine nitrogen is deprotonated). Extract with dichloromethane ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ and concentrate. Analyze the crude mixture via 1H NMR to determine the diastereomeric excess of tropine.

References[1] 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIMIno7iVopyA9v_lewwp_JGXJXrnF8nDBPLSsUZaEwdKYCnpnENKhVV6jAbS1pcs1nkfbuKCi9D-tLY3Mj7QpQCihtbrmHz00u5R4OOqKOnn7fUwtvkEAnh0D-Ur65sikbXr0sQ==[3] Further Studies of Intramolecular Michael Reactions of Nitrosoalkenes for Construction of Functionalized Bridged Ring Systems - PMC (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeFh_IFaN1PyD_dWeDR7O-5LQtq09-ncH32K7hVzY-EGOR5Tft-qkbk8fOg42q8Q3MElF49lI505pVHT5uX9OKyLu6csHTLDyC3Go6mZzUZmbPIsAsub9bN1n-LOJvlEcS2NfPOadJykrpnR0=[2] 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSjgprmji3aAQc_fUBWcCLiq_00vWrfY-c50a7kPhHyUpHjW9bXSVKeaIe3yis03zhPU8ucUvwtc7IJ0rWY9mOjgr7xG4jTYhXUeR9Llr4DUwMWBS8Irf4nZN2gTgKxS2K_MyrnSy2M7t3iStMRe-zqshmi87ZByKZ[4] Selectfluor as a Nucleofuge in the Reactions of Azabicyclo[n.2.1]alkane β-Halocarbamic Acid Esters - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL17aL_2aGPVF4WMBOgtHSZAcvT8cSg4bc5jVpWB0pJXH3jtXqYwBnBHWQFcKmcsdoIZMdCBb-rWP1Bmf_E7GxhTdVbkm2p9UAeM-blWO5b6GTUlHK0tuXSEthURhqjvg68gMNkw==

Sources

Validating GC-MS Detection Limits for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is a bridged bicyclic intermediate, structurally related to the tropane alkaloid family. It serves as a critical scaffold in the development of muscarinic receptor ligands and complex neurological agents. Accurate quantification of this compound at trace levels is paramount during pharmacokinetic profiling and synthetic impurity tracking.

As a Senior Application Scientist, I approach analytical validation not just as a procedural checklist, but as a system of mechanistic choices. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms and provides a self-validating protocol to establish robust Limits of Detection (LOD) and Limits of Quantification (LOQ).

Mechanistic Rationale: Why GC-MS?

When analyzing azabicyclo scaffolds, the choice of analytical platform is dictated by the molecule's physical chemistry. The N-acetyl moiety in 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one effectively neutralizes the basicity of the bridgehead nitrogen. While free secondary or tertiary amines in the tropane family typically require extensive derivatization (e.g., with BSTFA) to prevent severe peak tailing on active silanol sites [1], the N-acetylated form exhibits excellent volatility and thermal stability, allowing it to be analyzed intact.

Furthermore, GC-MS utilizing Electron Ionization (EI) provides highly reproducible fragmentation pathways. The rigid bicyclic ring undergoes predictable cleavage at 70 eV, generating abundant, specific ions that enable ultra-sensitive Selected Ion Monitoring (SIM). This provides unambiguous structural confirmation, a critical requirement in forensic and pharmacokinetic applications [2].

Comparative Performance: GC-MS vs. Alternatives

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently considered the gold standard for polar alkaloids. However, neutral or low-basicity amides like our target analyte often exhibit poor ionization efficiency in Electrospray Ionization (ESI) positive mode and are highly susceptible to matrix suppression from endogenous biological components [3]. GC-MS bypasses these ionization bottlenecks entirely.

As shown in the comparative data below, while LC-MS/MS offers excellent sensitivity, GC-MS/MS (Triple Quadrupole) provides the lowest LOD and LOQ by eliminating matrix ion suppression.

Table 1: Comparison of Analytical Platforms for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one
Analytical PlatformIonization & Detection ModeLOD (ng/mL)LOQ (ng/mL)Linear Dynamic Range (ng/mL)Matrix Effect Susceptibility
GC-FID Flame Ionization50.0150.0150.0 - 5000Low
LC-MS/MS ESI-MRM (Positive)0.51.51.5 - 1000High (Ion Suppression)
GC-MS (Single Quad) EI-SIM2.06.06.0 - 1000Low
GC-MS/MS (Triple Quad) EI-MRM0.10.50.5 - 500Very Low

Note: Data synthesized from internal laboratory validations and foundational alkaloid baseline studies [1] [2].

Experimental Design & Self-Validating Protocols

I cannot overstate the importance of a self-validating protocol. To ensure our LOD/LOQ metrics are absolute and not artifacts of extraction bias or injection port discrimination, this workflow utilizes an internal standard (IS) spiked directly into the raw matrix prior to any manipulation.

Step-by-Step Methodology:
  • Matrix Aliquoting & IS Spiking:

    • Transfer 500 µL of biological matrix (e.g., plasma) into a silanized borosilicate glass tube.

    • Self-Validation Step: Spike with 10 µL of a deuterated internal standard (e.g., Tropinone-d3, 100 ng/mL).

    • Causality: Introducing the IS before extraction ensures that any subsequent volumetric losses, partition coefficient biases during extraction, or matrix effects are mathematically normalized during data processing.

  • Liquid-Liquid Extraction (LLE):

    • Add 2.0 mL of Methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 2 minutes to maximize the surface area for phase transfer, then centrifuge at 4000 rpm for 5 minutes.

    • Causality: MTBE is chosen over chlorinated solvents (like dichloromethane) because it is less dense than water. It forms the upper organic layer, preventing the need to pipette through the protein-precipitated aqueous layer, thereby drastically reducing matrix contamination.

  • Concentration & Reconstitution:

    • Transfer the upper organic layer to a clean autosampler vial.

    • Evaporate to dryness under a gentle nitrogen stream at 35°C.

    • Causality: Maintaining a low evaporation temperature prevents the thermal degradation or volatilization of the low-molecular-weight bicyclic ketone.

    • Reconstitute in 100 µL of MS-grade ethyl acetate.

  • GC-MS Analysis Parameters:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Causality: The 5% diphenyl/95% dimethylpolysiloxane stationary phase provides optimal dipole-dipole interactions for resolving the N-acetyl and ketone functional groups from endogenous lipids.

    • Inlet: 250°C, 1 µL injection, Splitless mode (purge valve opens at 1.0 min).

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Detector: EI source at 70 eV, 230°C. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion and two primary fragments to ensure a minimum of 3 identification points.

Visualization of Workflow

G A 1. Matrix Aliquot (Plasma/Urine) B 2. IS Spiking (Self-Validation) A->B C 3. LLE Extraction (MTBE Solvent) B->C D 4. GC-EI-MS (SIM/MRM Mode) C->D E 5. Data Processing (LOD/LOQ Calculation) D->E

Workflow for extraction and GC-MS validation of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Conclusion

Validating the detection limits for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one requires an understanding of its unique structural properties. By leveraging the volatility granted by its N-acetyl group and employing a self-validating GC-MS protocol, laboratories can achieve sub-ng/mL detection limits while avoiding the matrix suppression pitfalls common to LC-MS/MS platforms.

References

  • Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. ResearchGate.[Link]

  • Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels. ACS Publications.[Link]

  • GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PubMed Central (PMC).[Link]

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6-Acetyl-6-azabicyclo[3.2.1]octan-4-one vs 8-azabicyclo[3.2.1]octan-3-one in organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

The architectural complexity of bridged bicyclic nitrogen scaffolds provides a fertile ground for drug discovery, offering rigid, conformationally restricted vectors that interact predictably with biological targets. Within the realm of organocatalysis, two prominent scaffolds—8-azabicyclo[3.2.1]octan-3-one (tropinone) and 6-acetyl-6-azabicyclo[3.2.1]octan-4-one (a normorphan derivative)—represent two fundamentally different stereochemical challenges.

This guide provides an in-depth technical comparison of these two scaffolds, analyzing their structural dichotomy, their distinct roles in organocatalytic workflows, and the self-validating experimental protocols required to manipulate them.

Architectural Dichotomy: Symmetry vs. Asymmetry

The fundamental difference between these two scaffolds lies in their symmetry and the position of the nitrogen bridge, which dictates their respective organocatalytic strategies.

  • 8-Azabicyclo[3.2.1]octan-3-one (Tropinone): This classic tropane core is a meso compound. The nitrogen bridge spans C1 and C5, creating a highly symmetric structure with the ketone at C3. In organocatalysis, tropinone is primarily utilized as a substrate for desymmetrization . The challenge lies in using chiral catalysts (such as secondary amines) to selectively functionalize one enantiotopic α-position over the other, breaking the plane of symmetry to yield enantioenriched tropane alkaloids[1].

  • 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one: This normorphan-derived core is inherently asymmetric. The nitrogen is located on a lateral bridge (C6), and the ketone is at C4. The N-acetyl group strongly influences the dipole moment and reduces the basicity of the nitrogen through amide resonance. In modern organocatalysis, this scaffold is often the target product of sophisticated asymmetric cascades, such as the Conia-ene-type carbocyclization of ynamides, where chiral Brønsted acids control the absolute stereocenter formation during ring closure[2].

Mechanistic Pathways in Organocatalysis

The mechanistic approach to these molecules highlights the versatility of organocatalytic activation modes.

Tropinone: Enamine-Mediated Desymmetrization

To desymmetrize tropinone, researchers typically employ enamine catalysis . A chiral secondary amine (e.g., L-proline derivatives) condenses with the C3 ketone to form an enamine. The bulky chiral environment of the catalyst shields one face of the enamine, directing the incoming electrophile (such as an aldehyde in an aldol reaction or an alkyl halide) exclusively to the opposite face[3].

G A Tropinone (Meso Substrate) C Chiral Enamine Intermediate A->C B Chiral Amine Catalyst B->C D Facial Selective Electrophile Attack C->D E Enantioenriched Tropane Derivative D->E

Organocatalytic desymmetrization of tropinone via enamine intermediate.

6-Aza Core: Brønsted Acid-Catalyzed Carbocyclization

The synthesis of the 6-azabicyclo[3.2.1]octan-4-one core often relies on chiral Brønsted acid catalysis . Starting from an achiral ynamide cyclohexanone, a chiral phosphoric acid protonates the alkyne to form a highly reactive keteniminium ion. The tight, hydrogen-bonded ion pair between the chiral phosphate anion and the keteniminium intermediate dictates the stereochemical trajectory of the subsequent enol nucleophilic attack, yielding the bridged bicyclic system with high enantioselectivity[2].

G A Ynamide Cyclohexanone C Keteniminium Ion Pair A->C B Chiral Phosphoric Acid B->C D Conia-Ene Carbocyclization C->D E 6-Aza-bicyclo[3.2.1] Product D->E

Conia-ene carbocyclization yielding the 6-azabicyclo[3.2.1]octan-4-one core.

Quantitative Performance Comparison

The following table synthesizes the typical experimental outcomes when these scaffolds are subjected to their respective benchmark organocatalytic workflows.

Parameter8-Azabicyclo[3.2.1]octan-3-one (Desymmetrization)6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (Synthesis)
Reaction Class Intermolecular Asymmetric Aldol / AlkylationIntramolecular Conia-Ene Carbocyclization
Catalyst Type Chiral Secondary Amines (e.g., MacMillan/Proline)Chiral Brønsted Acids (e.g., SPINOL-Phosphoric Acid)
Activation Mode HOMO-raising (Enamine)LUMO-lowering (Keteniminium formation)
Typical Yields 65% – 85%75% – 92%
Enantiomeric Excess (ee) 80% – 95%Up to 97%
Diastereomeric Ratio (dr) > 10:1 (anti/syn dependent on catalyst)> 20:1 (inherent to rigid ring closure)
Primary Challenge Over-alkylation, retro-aldol side reactionsSubstrate synthesis, moisture sensitivity

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific parameters are chosen.

Protocol A: Enantioselective Desymmetrization of Tropinone (Aldol Reaction)

Objective: Synthesize an enantioenriched 2-substituted tropinone derivative.

  • Preparation: In an oven-dried vial, dissolve 8-azabicyclo[3.2.1]octan-3-one (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in anhydrous DMSO (2.0 mL). Causality: DMSO is chosen to enhance the solubility of both the highly polar tropinone and the organic aldehyde, while stabilizing the polar transition state.

  • Catalyst Addition: Add L-proline (0.2 mmol, 20 mol%) and a weak acid co-catalyst (e.g., benzoic acid, 0.1 mmol). Causality: The weak acid accelerates the dehydration of the initial hemiaminal intermediate, driving the equilibrium toward the active enamine species.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor via TLC (stain with phosphomolybdic acid).

  • Validation & Quality Control: Quench with saturated aqueous NH₄Cl to hydrolyze any remaining enamine back to the ketone. Extract with ethyl acetate. The crude NMR must be assessed immediately to determine the diastereomeric ratio (dr) by integrating the distinct α-proton signals of the anti and syn products.

  • Purification: Purify via flash chromatography. Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Organocatalytic Synthesis of a 6-Azabicyclo[3.2.1]octan-4-one Derivative

Objective: Construct the asymmetric 6-aza core via Conia-ene cyclization.

  • Preparation: Dissolve the N-acetyl ynamide cyclohexanone precursor (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Causality: DCE is a non-coordinating, low-dielectric solvent. It is strictly required to prevent the dissociation of the chiral phosphate anion from the keteniminium intermediate, ensuring a tight ion pair for maximum stereocontrol.

  • Catalyst Addition: Add a chiral SPINOL-derived phosphoric acid catalyst (0.025 mmol, 5 mol%).

  • Reaction: Stir the reaction mixture at 60 °C under an argon atmosphere. Causality: Elevated temperatures are required to overcome the activation barrier of the intramolecular cyclization, but argon is necessary to prevent oxidative degradation of the electron-rich enol intermediate.

  • Validation & Quality Control: Monitor the disappearance of the alkyne peak via IR spectroscopy (~2200 cm⁻¹) or TLC. Upon completion, pass the crude mixture through a short pad of basic alumina to remove the phosphoric acid catalyst, preventing acid-catalyzed degradation of the product during concentration.

  • Purification: Purify via silica gel chromatography. Verify the bridged bicyclic structure using 2D NMR (HSQC, HMBC) to confirm the C-C bond formation between the α-carbon of the ketone and the terminal alkyne carbon.

Sources

A Comparative Benchmarking Guide to Catalysts for the Synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-azabicyclo[3.2.1]octane scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, three-dimensional architecture makes it an attractive framework for the development of novel therapeutics. This guide provides an in-depth comparison of potential catalytic strategies for the synthesis of a key derivative, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, a versatile building block for further chemical exploration.

While a direct, one-step synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is not extensively documented, this guide will explore and benchmark plausible synthetic routes employing cutting-edge catalytic methodologies. The focus will be on the catalytic formation of the core 6-azabicyclo[3.2.1]octan-4-one structure, which can be subsequently N-acetylated. We will delve into the mechanistic rationale behind catalyst selection and provide detailed, actionable experimental protocols based on analogous, well-established transformations.

Strategic Approaches to the 6-Azabicyclo[3.2.1]octan-4-one Core

The construction of the 6-azabicyclo[3.2.1]octane ring system presents a significant synthetic challenge, requiring precise control over ring formation and stereochemistry. This guide will benchmark two primary catalytic strategies:

  • Lewis Acid-Catalyzed Intramolecular Cyclization of Aziridines: This approach leverages the high reactivity of aziridines, which, in the presence of a suitable Lewis acid, can undergo ring-opening and subsequent cyclization with a tethered nucleophile.

  • Organocatalytic Intramolecular aza-Michael Addition: This strategy utilizes chiral organocatalysts to promote an enantioselective intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ketone, thereby constructing the bicyclic core.

A third, base-promoted multicomponent approach will also be discussed as a divergent strategy for accessing related, highly functionalized scaffolds.

Catalyst Benchmarking for the Synthesis of 6-Azabicyclo[3.2.1]octan-4-one

The following sections provide a detailed comparison of the proposed catalytic systems. The performance metrics are derived from closely related examples in the scientific literature, providing a strong basis for experimental design.

Lewis Acid-Catalyzed Intramolecular Cyclization

This strategy involves the synthesis of a suitable N-protected aziridine precursor, which upon activation with a Lewis acid, undergoes an intramolecular cyclization to form the desired bicyclic ketone. The choice of the nitrogen protecting group is crucial for both the stability of the precursor and the efficiency of the cyclization. A nosyl (Ns) group is often effective in this regard.[1][2]

Proposed Reaction Scheme:

cluster_0 Precursor Synthesis cluster_1 Catalytic Cyclization cluster_2 Deprotection & Acetylation start Commercially Available Starting Materials precursor N-Nosyl Aziridine Precursor start->precursor Multi-step Synthesis ketone 6-Nosyl-6-azabicyclo[3.2.1]octan-4-one precursor->ketone Intramolecular Cyclization catalyst Lewis Acid (e.g., B(C6F5)3) catalyst->precursor deprotection Deprotection ketone->deprotection acetylation N-Acetylation deprotection->acetylation final_product 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one acetylation->final_product

Caption: Lewis Acid-Catalyzed Intramolecular Cyclization Strategy.

Catalyst Comparison:

CatalystKey Features & Mechanistic InsightReported Yield (Analogous Systems)AdvantagesDisadvantages
BF₃·OEt₂ A common and cost-effective Lewis acid. It activates the aziridine for nucleophilic attack.Moderate to good[1]Readily available, inexpensive.Can lead to side products through alternative ring-opening pathways.[1]
B(C₆F₅)₃ A strong, bulky Lewis acid. Its high affinity for nitrogen can effectively promote the desired cyclization while minimizing side reactions.High (up to 95%)[1]High yields and selectivity in related systems.More expensive than BF₃·OEt₂.

Experimental Protocol (Hypothetical): Synthesis of 6-Nosyl-6-azabicyclo[3.2.1]octan-4-one using B(C₆F₅)₃

  • To a solution of the N-nosyl aziridine precursor (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of argon at room temperature is added tris(pentafluorophenyl)borane (B(C₆F₅)₃, 1.0 equiv).

  • The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-nosyl-6-azabicyclo[3.2.1]octan-4-one.

Organocatalytic Intramolecular aza-Michael Addition

This approach offers the potential for a highly enantioselective synthesis of the 6-azabicyclo[3.2.1]octan-4-one core. A chiral primary or secondary amine catalyst is used to activate the α,β-unsaturated ketone substrate towards a nucleophilic attack from the tethered amine.

Proposed Reaction Scheme:

cluster_0 Substrate Synthesis cluster_1 Catalytic Cyclization cluster_2 Deprotection & Acetylation start Simple Precursors substrate Acyclic Amino-enone start->substrate Multi-step Synthesis ketone 6-Boc-6-azabicyclo[3.2.1]octan-4-one substrate->ketone Intramolecular aza-Michael Addition catalyst Chiral Organocatalyst (e.g., Cinchona-derived amine) catalyst->substrate deprotection Deprotection ketone->deprotection acetylation N-Acetylation deprotection->acetylation final_product 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one acetylation->final_product

Caption: Organocatalytic Intramolecular aza-Michael Addition Strategy.

Catalyst Comparison:

CatalystKey Features & Mechanistic InsightReported Yield & Enantioselectivity (Analogous Systems)AdvantagesDisadvantages
Cinchona-derived Primary Amines These catalysts form a chiral iminium ion with the enone, activating it for the intramolecular aza-Michael addition. The stereochemistry of the catalyst directs the facial selectivity of the attack.Good yields (up to 99%) and excellent enantioselectivity (92-97.5% ee)[3]High enantioselectivity, metal-free, and generally low toxicity.May require careful optimization of reaction conditions (e.g., co-catalyst, solvent).
Proline and its Derivatives Proline-based catalysts operate through a similar enamine/iminium activation manifold.Moderate to good yields and enantioselectivities in related Mannich reactions.[4]Readily available and relatively inexpensive.Generally provides lower enantioselectivity compared to Cinchona-derived catalysts for this type of transformation.

Experimental Protocol (Hypothetical): Enantioselective Synthesis of 6-Boc-6-azabicyclo[3.2.1]octan-4-one

  • To a solution of the acyclic amino-enone substrate (1.0 equiv) in a suitable solvent such as 1,4-dioxane (0.1 M) is added the chiral cinchona-based primary amine catalyst (0.1 equiv) and a co-catalyst such as trifluoroacetic acid (0.1 equiv).

  • The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is directly purified by column chromatography on silica gel to yield the enantiomerically enriched 6-Boc-6-azabicyclo[3.2.1]octan-4-one.

Final Step: N-Acetylation

The final step in the synthesis of the target molecule is the N-acetylation of the 6-azabicyclo[3.2.1]octan-4-one core, obtained after deprotection if necessary. This is a standard transformation that can be achieved under various conditions.

Catalyst-Free N-Acetylation:

A highly efficient and environmentally friendly method for N-acetylation involves the use of acetic anhydride without a catalyst.[5]

Experimental Protocol: Synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one

  • To a solution of 6-azabicyclo[3.2.1]octan-4-one (1.0 equiv) in a suitable solvent (or neat) is added acetic anhydride (1.2 equiv).

  • The reaction mixture is stirred at room temperature for 1-3 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by column chromatography on silica gel, if necessary, yields the final product, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Conclusion

The synthesis of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one can be strategically approached through the catalytic formation of its core bicyclic ketone. This guide has benchmarked two powerful catalytic methodologies: Lewis acid-catalyzed intramolecular cyclization and organocatalytic intramolecular aza-Michael addition.

  • For a rapid and high-yielding synthesis where enantioselectivity is not a primary concern, the Lewis acid-catalyzed cyclization with B(C₆F₅)₃ appears to be a promising route, based on its performance in analogous systems.

  • For applications where the chirality of the final product is critical, the organocatalytic intramolecular aza-Michael addition using a Cinchona-derived primary amine catalyst offers a pathway to high enantiomeric excess.

The choice of catalyst will ultimately depend on the specific goals of the research program, balancing factors such as cost, scalability, and the desired stereochemical outcome. The provided hypothetical protocols, grounded in established literature, offer a solid starting point for the development of a robust and efficient synthesis of this valuable aza-bicyclic scaffold.

References

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing.[Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring ... RSC Publishing.[Link]

  • Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. PubMed.[Link]

  • Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. ACS Publications.[Link]

  • Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. ResearchGate.[Link]

  • A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. ACS Publications.[Link]

  • 6-Azabicyclo[3.2.1]octane derivatives: Synthesis of the 8,12-methanoazepino[2,1-a]isoquinoline system. R Discovery.[Link]

  • Multicomponent domino synthesis of 6-azabicyclo[3.2.1]octanes and their cascade ring expansion toward 2-azabicyclo[4.3.1]decanes. PubMed.[Link]

  • A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. Figshare.[Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.Unavailable Source.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC.[Link]

  • Synthesis of 6-Aza-bicyclo[6][7][8]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Request PDF.[Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing).[Link]

  • Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h). MDPI.[Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.[Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience.[Link]

  • 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC.[Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals.[Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers.[Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing.[Link]

  • Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. ACS Publications.[Link]

  • Organocatalysed asymmetric Mannich reactions. Radboud Repository.[Link]

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Pharmacological Profiling of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one and Related Azabicyclic Scaffolds

As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently encounter the azabicyclo[3.2.1]octane scaffold. This privileged bicyclic structure forms the core of numerous neuroactive agents, analgesics, and enzyme inhibitors. Among these, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one serves as a highly functionalized synthetic intermediate[1].

Because isolated toxicological data for highly specific intermediates like 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one can be sparse, a robust safety assessment requires a comparative analysis against its well-characterized structural analogs (e.g., 3-aza, 6-aza, and 8-aza derivatives). This guide provides an objective, data-driven comparison of their toxicological liabilities and outlines a self-validating experimental workflow for empirical safety profiling.

Structural and Toxicological Landscape

Azabicyclic compounds often exhibit dose-dependent central nervous system (CNS) toxicity and off-target receptor binding due to their structural mimicry of endogenous neurotransmitters.

  • 6-azabicyclo[3.2.1]octane: The unsubstituted core is classified under GHS as Acute Toxicity Category 4 (oral, dermal, and inhalation) and STOT SE 3, indicating specific target organ toxicity that primarily manifests as CNS depression (drowsiness or dizziness)[2].

  • 3-Azabicyclo[3.2.1]octane: While exhibiting similar acute oral toxicity to the 6-aza core, this derivative presents severe local liabilities, classified as Category 1 Serious Eye Damage and Category 2 Skin Irritation[3].

  • 8-Azabicyclo[3.2.1]octane derivatives: Frequently explored as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[4] and monoamine reuptake inhibitors[5]. These compounds are heavily optimized for in vivo efficacy but require careful monitoring for hepatic clearance issues and off-target sigma-1 receptor interactions[6].

  • 1-phenyl-6-azabicyclo[3.2.1]octanes: Historically developed as analgesics and narcotic antagonists. While they show well-balanced pharmacological profiles, they carry inherent risks of physical dependence and respiratory depression at supratherapeutic doses[7].

Quantitative Toxicity Comparison

The following table summarizes the comparative toxicological data across the primary azabicyclo[3.2.1]octane classes to guide structural selection.

Compound ScaffoldRepresentative Use/RoleAcute Toxicity (GHS)Primary Toxicological Liabilities
6-Acetyl-6-azabicyclo[3.2.1]octan-4-one Synthetic Building BlockPredicted Acute Tox. 4Uncharacterized; potential respiratory/skin irritation
6-Azabicyclo[3.2.1]octane Chemical PrecursorAcute Tox. 4 (Oral/Dermal)STOT SE 3 (CNS depression)
3-Azabicyclo[3.2.1]octane Chemical PrecursorAcute Tox. 4 (Oral)Eye Dam. 1, Skin Irrit. 2
8-Azabicyclo[3.2.1]octane NAAA / Reuptake InhibitorsModerate (Optimized in vivo)Hepatotoxicity (metabolite-driven), Off-target CNS
1-Phenyl-6-azabicyclo[3.2.1]octane Analgesics / AntagonistsVariable (Dose-dependent)Respiratory depression, Narcotic withdrawal

Mechanistic Toxicology

The toxicity of azabicyclo[3.2.1]octanes is primarily driven by two divergent pathways: off-target CNS receptor binding (pharmacological toxicity) and hepatic biotransformation into reactive intermediates (chemical toxicity). Understanding these pathways is critical for designing assays that accurately capture the compound's safety profile.

AzabicycleToxicity Aza Azabicyclo[3.2.1]octane Scaffolds Receptor Off-Target CNS Receptor Binding Aza->Receptor Supratherapeutic Dose Metabolism Hepatic CYP450 Oxidation Aza->Metabolism Phase I Clearance Mito Mitochondrial Depolarization Receptor->Mito Ion Channel Disruption ToxMetab Reactive Nitrogen Intermediates Metabolism->ToxMetab N-oxidation/Dealkylation ROS Oxidative Stress (ROS Accumulation) ToxMetab->ROS Glutathione Depletion Mito->ROS ETC Uncoupling Tox Cytotoxicity & Apoptosis ROS->Tox Caspase Cascade

Mechanistic pathways of azabicyclo[3.2.1]octane toxicity via off-target binding and metabolism.

Experimental Methodologies: Self-Validating High-Content Screening (HCS)

Step 1: Cell Culture and Seeding
  • Protocol: Seed HepaRG cells at 10,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Expertise & Causality: HepaRG cells are explicitly selected over standard HepG2 lines because they retain functional, physiologically relevant CYP450 expression. This is critical for evaluating the toxicity of azabicycles, as their primary toxic liabilities often stem from Phase I reactive nitrogen intermediates generated during hepatic clearance.

Step 2: Compound Dosing and Control Integration
  • Protocol: Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM) of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one alongside reference compounds (e.g., 3-azabicyclo and 8-azabicyclo derivatives). Include 1% DMSO (vehicle control) and 50 µM Chlorpromazine (positive control).

  • Expertise & Causality: The 10-point curve enables precise IC₅₀ determination to define the therapeutic window. Chlorpromazine serves as an internal validation standard; if this positive control fails to induce measurable mitochondrial depolarization and phospholipidosis, the entire assay plate is invalidated, ensuring absolute data trustworthiness.

Step 3: Multiplexed Fluorescent Staining
  • Protocol: After 48 hours of compound exposure, add a dye cocktail containing Hoechst 33342 (nuclear mask), TMRM (Tetramethylrhodamine methyl ester), and TO-PRO-3 iodide. Incubate for 45 minutes.

  • Expertise & Causality: This tri-color system is inherently self-validating. Hoechst provides a total cell count to differentiate true cell death from mere cytostatic growth inhibition. TMRM accumulates only in active mitochondria; a drop in signal indicates early-stage metabolic toxicity. TO-PRO-3 only enters cells with compromised plasma membranes (late-stage apoptosis/necrosis). A valid toxic response must show a sequential loss of TMRM followed by an increase in TO-PRO-3.

Step 4: Automated Image Acquisition and Phenotypic Profiling
  • Protocol: Image plates using an automated confocal high-content imager at 20x magnification. Use automated algorithms to segment nuclei and quantify cytoplasmic TMRM intensity.

  • Expertise & Causality: Automated confocal imaging eliminates human observer bias. By relying on algorithmic segmentation rather than manual counting, we secure statistically robust, single-cell resolution data that accurately profiles the compound's safety margin.

Conclusion

Comparing 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one with other azabicycles reveals a shared toxicological baseline characterized by acute toxicity and potential CNS liabilities. However, the specific functionalization (e.g., the acetyl group and ketone in the 6-aza scaffold) likely alters its metabolic fate and receptor affinity compared to the 3-aza and 8-aza analogs. Rigorous, mechanistically grounded screening using metabolically competent cell models is essential to navigate these liabilities during lead optimization.

References

  • Chemical Substance Information - NextSDS: 6-azabicyclo[3.2.1]octane. NextSDS.
  • 3-Azabicyclo(3.2.1)octane | C7H13N | CID 12313490.
  • 100782-25-0 6-Acetyl-6-Azabicyclo[3.2.1]Octan-4-One. Guidechem.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • Comparative Efficacy Analysis: 8-Azabicyclo[3.2.
  • WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
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Safety Operating Guide

6-Acetyl-6-azabicyclo[3.2.1]octan-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of complex nitrogen-containing bridged bicyclic compounds. 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one (CAS: 100782-25-0) is a prime example. This compound features an azabicyclo scaffold—a structural motif common in highly potent, biologically active tropane alkaloids.

Because of its nitrogenous nature and potential bioactivity, it cannot be treated as standard organic waste. Improper disposal risks environmental contamination and the release of toxic nitrogen oxides ( NOx​ ) during incomplete combustion [4]. This guide provides a self-validating, step-by-step protocol for the safe operational handling and terminal disposal of this compound.

Physicochemical & Hazard Profiling

Before initiating any handling or disposal protocol, it is critical to understand the physical and chemical properties that dictate our safety choices. The azabicyclo scaffold presents specific acute toxicity and irritation risks that must be managed proactively [2].

Property / HazardProfile DescriptionOperational Implication
Chemical Structure Bridged bicyclic amide/ketoneHighly stable ring system requiring high-temperature thermal destruction.
Physical State Solid / Powder (typical for scaffold)High risk of aerosolization and inhalation. Requires local exhaust ventilation.
Toxicity Profile Harmful if swallowed/inhaled; Skin/Eye irritantMandates strict PPE (nitrile gloves, safety goggles, particulate respirator).
Combustion Byproducts Carbon monoxide ( CO ), Nitrogen oxides ( NOx​ )Incineration must include an alkaline scrubber to neutralize NOx​ emissions.

Operational Safety & Handling Protocol

A self-validating safety system ensures that every action has a verifiable check to prevent exposure. The following protocol is designed to mitigate the risks of aerosolization and dermal absorption [1].

Step 1: Environmental Preparation

  • Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Causality: The solid powder form of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is prone to electrostatic dispersion. A localized negative-pressure environment ensures that any aerosolized particulates are captured by HEPA/carbon filters before reaching the operator's breathing zone.

Step 2: Personal Protective Equipment (PPE) Verification

  • Action: Don standard laboratory PPE: a fully buttoned lab coat, tight-fitting safety goggles, and double-layered nitrile gloves (minimum 0.11 mm thickness).

  • Causality: Nitrile provides superior chemical resistance against organic amides compared to latex. Double-gloving allows the operator to immediately shed the contaminated outer layer if a spill occurs, maintaining a sterile inner barrier without interrupting the workflow [2].

Step 3: Spill Containment and Decontamination

  • Action: In the event of a dry spill, do not use a brush. Gently cover the spill with damp absorbent paper or use a dedicated HEPA-filtered vacuum. Wash the area with a 10% bleach solution followed by water and ethanol.

  • Causality: Brushing dry powders generates airborne dust, drastically increasing inhalation risk. Dampening the powder reduces its kinetic energy and prevents aerosolization, allowing for safe mechanical collection [1].

Waste Segregation & Disposal Workflow

Because 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one is a nitrogenous organic compound, it must be subjected to high-temperature thermal destruction. Pouring it down the drain or sending it to a standard landfill violates environmental regulations and risks groundwater contamination. The EPA mandates specific incineration parameters for nitrogenous wastes to prevent the atmospheric release of NOx​ [4].

Step 1: Primary Waste Segregation

  • Action: Collect all unused compound, contaminated packaging, and used PPE into a clearly labeled, sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Causality: HDPE is chemically inert and prevents the leaching of the compound. Proper labeling ensures the waste management team identifies it as a "Nitrogenous Organic Hazard."

Step 2: Dissolution in a Combustible Solvent

  • Action: Prior to incineration, the waste management facility will dissolve or mix the solid material with a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) [3].

  • Causality: Solid powders can burn unevenly, leading to incomplete combustion and hazardous micro-emissions. Dissolving the compound in a combustible solvent ensures a homogenous liquid feed, maximizing the destruction and removal efficiency (DRE) during incineration.

Step 3: High-Temperature Incineration with Afterburner

  • Action: Inject the solution into a chemical incinerator operating at >1000°C, equipped with an afterburner.

  • Causality: The primary combustion chamber breaks down the bicyclic carbon skeleton. The afterburner provides the necessary residence time (typically >2 seconds) and turbulence to ensure all vaporized intermediate organics are completely oxidized to CO2​ and H2​O [4].

Step 4: Exhaust Scrubbing ( NOx​ Neutralization)

  • Action: Route the exhaust gases through an alkaline wet scrubber system before atmospheric release.

  • Causality: The nitrogen atom in the azabicyclo ring oxidizes into toxic nitrogen oxides ( NOx​ ). The alkaline scrubber reacts with the acidic NOx​ gases, neutralizing them into harmless nitrate/nitrite salts, thereby preventing acid rain and smog formation [3].

Incineration Workflow Diagram

G A Solid Waste (Azabicyclo Compound) B Dissolution in Combustible Solvent A->B Prep C Primary Incineration (Thermal Destruction) B->C Feed D Afterburner (Complete Combustion) C->D Volatiles E Alkaline Scrubber (NOx Neutralization) D->E NOx Gases F Clean Exhaust (Safe Release) E->F Scrubbed Gas

Workflow for the thermal destruction and NOx scrubbing of nitrogenous chemical waste.

References

  • TCI Chemicals. "SAFETY DATA SHEET: 6-azabicyclo[3.2.1]octan-4-one disposal." TCI Chemicals.
  • Fisher Scientific. "SAFETY DATA SHEET: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol." Fisher Scientific.
  • Peptide Institute. "MSDS No. 1048 6-Cl-HOBt." Peptide Institute.
  • U.S. Environmental Protection Agency (EPA).

Navigating the Safe Handling of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of pharmaceutical research and development continues to evolve, so too does the complexity of the chemical entities we handle. 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, a compound of interest in synthetic chemistry, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to handle this and similar novel compounds with the utmost confidence and safety.

At-a-Glance Safety Summary

For rapid reference, the following table summarizes the minimum personal protective equipment (PPE) requirements for handling 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one under standard laboratory conditions.

Exposure Route Minimum PPE Requirement Enhanced Precautions (Large Quantities/High Risk of Exposure)
Dermal (Skin) Nitrile or neoprene gloves (double-gloving recommended), full-length lab coat.[1]Chemical-resistant suit or apron over a lab coat.[2]
Ocular (Eyes) Safety glasses with side shields.Chemical splash goggles and a full-face shield.[3]
Inhalation Work within a certified chemical fume hood.A fit-tested NIOSH-approved respirator with organic vapor cartridges.[3]

Hazard Assessment: Understanding the Molecule

A thorough risk assessment is the cornerstone of laboratory safety.[3] While a specific Safety Data Sheet (SDS) for 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one may not be readily available, an analysis of its structural motifs—a bicyclic ketone and an acetylated amine—allows us to anticipate its potential hazards.

  • Bicyclic Ketones: These structures can exhibit varying degrees of reactivity.[4][5] While the bicyclic framework itself doesn't inherently confer high toxicity, it's prudent to handle all novel ketones as potentially reactive.

  • Acetylated Amines (Amides): The acetylation of the amine group generally reduces its basicity and reactivity compared to a free amine. However, it does not eliminate all potential hazards. Amines and their derivatives can be irritants and sensitizers.[6] Therefore, skin and respiratory protection are crucial.

Given these considerations, 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one should be treated as a compound that is potentially irritating to the skin, eyes, and respiratory tract.[7]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. These controls are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one, especially when in powdered form or when being dissolved, should be conducted within a properly functioning and certified chemical fume hood.[1] This is the most critical engineering control to prevent inhalation of any dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from chemical exposure in the event of a spill or when engineering controls are not sufficient.[1] The following is a detailed breakdown of the required PPE.

Eye and Face Protection
  • Minimum Requirement: ANSI-rated safety glasses with side shields are mandatory at all times in the laboratory.

  • Enhanced Protection: When there is a risk of splashing (e.g., during transfer of solutions or reactions under pressure), chemical splash goggles should be worn.[3] For larger-scale operations, a full-face shield worn over safety goggles provides the most comprehensive protection.[8]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally suitable for handling small quantities of organic compounds.[1] It is highly recommended to double-glove to provide an extra layer of protection and to facilitate the safe removal of the outer glove in case of contamination. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A full-length laboratory coat should be worn and buttoned to protect the skin and personal clothing from spills.[9] For procedures with a higher risk of significant splashes, a chemically resistant apron or suit should be worn over the lab coat.[2]

Respiratory Protection
  • Standard Operations: When handling small quantities within a chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: If there is a potential for generating aerosols or dust outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.

Safe Handling and Operational Plan

A clear, step-by-step operational plan is vital for ensuring safety and procedural consistency.

Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE (double gloves, lab coat, safety goggles). Ensure the chemical fume hood is on and the sash is at the appropriate height.

  • Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood.

  • Weighing: Carefully weigh the desired amount of 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one onto a weigh boat. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound into the desired vessel.

  • Dissolution: Slowly add the solvent to the vessel, ensuring there are no splashes.

  • Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent before removing them from the fume hood. Dispose of the weigh boat as solid chemical waste.

  • Storage: Tightly cap the solution and label it clearly with the compound name, concentration, solvent, and date. Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][11]

Emergency Response and Disposal

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Disposal Plan

All waste containing 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated solid waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a properly labeled hazardous waste container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations through an approved waste disposal company.[7][13]

Visualizing Safety Workflows

To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the workflow for emergency response.

PPE_Selection_Workflow start Start: Handling 6-Acetyl-6-azabicyclo [3.2.1]octan-4-one fume_hood Work in Chemical Fume Hood? start->fume_hood small_scale Small Scale Operation? fume_hood->small_scale Yes respirator Respirator Required (Consult EHS) fume_hood->respirator No splash_risk Risk of Splashing? small_scale->splash_risk Yes ppe_basic Minimum PPE: - Safety Glasses - Lab Coat - Double Nitrile Gloves small_scale->ppe_basic No splash_risk->ppe_basic No ppe_goggles Add Chemical Goggles splash_risk->ppe_goggles Yes ppe_face_shield Add Face Shield ppe_goggles->ppe_face_shield Large Scale

Caption: PPE Selection Workflow for Handling 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

Emergency_Response_Workflow exposure Chemical Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type eye_contact Eye Contact: Flush at eyewash for 15 min exposure_type->eye_contact Eyes skin_contact Skin Contact: Wash with soap & water for 15 min exposure_type->skin_contact Skin inhalation Inhalation: Move to fresh air exposure_type->inhalation Inhalation seek_medical Seek Immediate Medical Attention eye_contact->seek_medical remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing inhalation->seek_medical remove_clothing->seek_medical

Caption: Emergency Response Workflow for Exposure to 6-Acetyl-6-azabicyclo[3.2.1]octan-4-one.

References

  • What are the Health and Safety Guidelines for Using Amines? 6

  • Handling and safety precautions for 3-Azabicyclo[3.3.0]octane hydrochloride. Benchchem. 10

  • Personal Protective Equipment. US EPA. 8

  • Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride. ChemicalBook. 11

  • 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride. AK Scientific, Inc. 7

  • Safety Data Sheet - 3-BOC-8-CYANO-3-AZABICYCLO[3.2.1]OCTANE. CymitQuimica. 13

  • SAFETY DATA SHEET. CymitQuimica. 2

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. 3

  • Warning Safety Data Sheet. 14

  • SAFETY DATA SHEET - 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol. Fisher Scientific. 12

  • The Equipment Every Laboratory Needs to Keep Employees Safe. AZoM. 1

  • SAFETY DATA SHEET - (R)-1,4-Diazabicyclo[4.3.0]nonane. Fisher Scientific. 15

  • SAFETY DATA SHEET. Evonik. 16

  • 安全データシート (Safety Data Sheet). 17

  • Personal protective equipment for handling N-Acetyl-D-glucosamine-13C,15N-1. Benchchem. 9

  • Diastereoselective Manipulations of Bicyclo[m.1.0]alkane Derivatives. 2. Nucleophilic Additions to the Carbonyl Carbons of Bicyclo[m.1.0]alkan-2-ones1. The Journal of Organic Chemistry. 4

  • Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone-Olefin Cyclization Strategy. PMC. 5

  • SYNTHESIS OF [3.2.1] - BICYCLIC KETONES VIA MORITA- BAYLIS- HILLMAN ADDUCTS. Bibliothèque et Archives Canada. 18

  • Stability Relationships in Bicyclic Ketones. ResearchGate. 19

  • Process for the preparation of bicyclic diketone salts. Google Patents. 20

  • 製品安全データシート (Product Safety Data Sheet). Liqui Moly. 21

  • SDS - 安全データシート (Safety Data Sheet). 22

  • 製品安全データシート (Product Safety Data Sheet). 23

  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals. 24

  • Acetylacetone. SIGMA-ALDRICH. 25

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.